molecular formula C11H8Cl2O4 B2695593 Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate CAS No. 2027785-96-0

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Cat. No.: B2695593
CAS No.: 2027785-96-0
M. Wt: 275.08
InChI Key: YPBPQOTVYIRVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is a high-purity chemical intermediate offered for research and development purposes. This compound is of significant interest in agricultural chemistry, where its structural similarity to synthetic auxin herbicides suggests potential as a starting point for developing new selective herbicides that control broadleaf weeds . In pharmaceutical research, it serves as a versatile building block for the synthesis of more complex, biologically active molecules, aiding in the discovery of new therapeutic agents. The compound is also valuable in material science, where it can be employed in the formulation of specialty polymers to enhance the performance of coatings and adhesives. As with related dioxobutanoate esters, it requires careful handling and must be stored sealed in a dry, cool environment . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBPQOTVYIRVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate , a critical 1,3-dicarbonyl scaffold used in the synthesis of sterically congested heterocyclic pharmaceuticals and agrochemicals.

Executive Summary & Chemical Identity[1][2]

This compound is a specialized "acyl pyruvate" intermediate. Its structural uniqueness lies in the 2,6-dichlorophenyl moiety , which introduces significant steric bulk and orthogonality to the phenyl ring relative to the dicarbonyl plane. This steric locking is a coveted feature in drug design, particularly for COX-2 inhibitors (e.g., Lumiracoxib analogs) and modern agrochemicals, where it forces specific binding conformations in enzyme pockets.

Chemical Identity Table[2]
PropertyData
Systematic Name This compound
Common Name Methyl 2,6-dichlorobenzoylpyruvate
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 275.08 g/mol
CAS Number Not widely listed specific to Methyl ester;[1] Analogous Ethyl ester is 478868-67-6 .[2]
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH,

; Insoluble in water.
pKa (Calculated) ~6.5 (Enolic -OH)
Structural Dynamics & Tautomerism

Unlike simple


-keto esters, this molecule exists in a complex equilibrium of tautomers. In solution (specifically in 

or DMSO-

), the cis-enol form is thermodynamically favored.
  • Mechanism: The enol proton forms a strong intramolecular hydrogen bond between the C2 and C4 carbonyl oxygens.

  • Steric Influence: The 2,6-dichloro substitution forces the phenyl ring to rotate out of plane with the dicarbonyl system (dihedral angle

    
     90°). This "orthogonal twist" prevents coplanar conjugation but protects the C4 carbonyl from nucleophilic attack, a key factor in its regioselective chemistry.
    

Synthetic Methodology

The synthesis of this scaffold requires a Claisen Condensation between 2,6-dichloroacetophenone and dimethyl oxalate. While standard protocols exist, the steric hindrance of the 2,6-dichloro group necessitates specific conditions to drive the equilibrium forward.

Optimized Synthesis Protocol

Reaction:



Reagents:

  • 2,6-Dichloroacetophenone (1.0 eq)

  • Dimethyl Oxalate (1.2 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq, 25% wt in MeOH)

  • Solvent: Anhydrous Methanol (or Toluene for higher temp)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck flask under

    
    , dissolve 2,6-dichloroacetophenone in anhydrous methanol.
    
  • Activation: Add Dimethyl Oxalate. Cool the mixture to 0°C.

  • Condensation: Add NaOMe solution dropwise over 30 minutes. Critical: Maintain temperature <5°C during addition to prevent self-condensation of the oxalate.

  • Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A thick yellow precipitate (the sodium enolate salt) will form.

  • Quenching: Pour the reaction mixture into ice-cold 1N HCl (pH adjusted to ~2). Vigorous stirring is required to break up the enolate salt.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Recrystallize from MeOH/Hexanes or purify via silica flash chromatography (Hexane:EtOAc 8:2).

Synthesis Pathway Diagram

Synthesis Start 2,6-Dichloroacetophenone Intermediate Sodium Enolate Salt (Yellow Precipitate) Start->Intermediate Claisen Condensation (0°C to RT) Reagent Dimethyl Oxalate (Electrophile) Reagent->Intermediate Base NaOMe (Base) Deprotonation Base->Intermediate Product Methyl 4-(2,6-dichlorophenyl) -2,4-dioxobutanoate Intermediate->Product Protonation (pH 2) Acid 1N HCl Quench Acid->Product

Figure 1: Claisen condensation pathway for the synthesis of the 2,4-dioxobutanoate scaffold.

Reactivity Profile: Regioselective Heterocycle Synthesis

The primary utility of this scaffold is as a precursor for pyrazoles and isoxazoles . The 2,6-dichloro group exerts a massive "steric shield" over the C4 carbonyl, making the C2 carbonyl (adjacent to the ester) the primary site for nucleophilic attack.

The "Steric Director" Effect in Pyrazole Synthesis

When reacting with hydrazines (


), two regioisomers are possible. However, due to the 2,6-dichloro substitution, the reaction is highly selective.
  • Nucleophile: Methylhydrazine (

    
    ).
    
  • Site of Attack: The primary amine (

    
    ) of the hydrazine attacks the C2 carbonyl  (least hindered).
    
  • Cyclization: The secondary amine (

    
    ) then closes onto the C4 carbonyl.
    
  • Result: The formation of Methyl 1-methyl-5-(2,6-dichlorophenyl)-1H-pyrazole-3-carboxylate .

This regioselectivity is distinct from unsubstituted analogs, where mixtures of 3-aryl and 5-aryl pyrazoles are common. Here, the 5-aryl isomer is kinetically and thermodynamically favored because the bulky aryl group avoids the N-methyl group (if N-substituted) or simply because C4 is too blocked for initial attack.

Reaction Workflow Diagram

Reactivity Scaffold Methyl 4-(2,6-dichlorophenyl) -2,4-dioxobutanoate Attack Nucleophilic Attack Scaffold->Attack Hydrazine Methylhydrazine (MeNHNH2) Hydrazine->Attack PathA Attack at C4 (Blocked) Steric Clash with 2,6-Cl Attack->PathA Disfavored PathB Attack at C2 (Favored) Accessible Ketone Attack->PathB Kinetic Control ProdA Isomer A (Minor/Trace) 3-(2,6-dichlorophenyl)... PathA->ProdA ProdB Isomer B (Major) Methyl 5-(2,6-dichlorophenyl) -1-methyl-pyrazole-3-carboxylate PathB->ProdB

Figure 2: Regioselective synthesis of pyrazoles driven by the steric bulk of the 2,6-dichlorophenyl group.

Applications in Drug Development[5][6]

COX-2 Inhibitor Scaffolds

This molecule is a structural analog to the intermediates used in the synthesis of Lumiracoxib (Prexige). While Lumiracoxib is an arylacetic acid, the 2,6-dichloro-phenyl motif is the pharmacophore responsible for its high COX-2 selectivity.

  • Mechanism: The 2,6-dichloro substitution locks the phenyl ring in a perpendicular orientation, allowing it to fit into the hydrophobic side pocket of the COX-2 enzyme while being excluded from the smaller COX-1 channel.

  • Research Use: Researchers use the 2,4-dioxobutanoate scaffold to synthesize bioisosteres of Lumiracoxib, replacing the acetic acid tail with pyrazole or isoxazole rings to improve metabolic stability or solubility.

Agrochemicals

The 2,6-dichlorophenyl group is ubiquitous in herbicides (e.g., Dicamba analogs). This specific ester is used to create 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors , where the dicarbonyl system chelates the active site iron (


) of the enzyme.

Analytical Characterization

To validate the synthesis of this compound, the following analytical signatures are expected:

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~14.5 ppm (1H, s, broad): Enolic -OH (Intramolecular H-bond).
      
    • 
       7.3–7.4 ppm (3H, m): Aromatic protons (2,6-dichloro pattern).
      
    • 
       6.8 ppm (1H, s): Methine proton (=CH-) of the enol.
      
    • 
       3.9 ppm (3H, s): Methyl ester (-OCH3).
      
    • Note: If the keto form is present, a singlet at

      
       ~4.2 ppm (
      
      
      
      ) will be visible, but the enol dominates.
  • Mass Spectrometry (ESI+):

    • 
       calculated: 275.08.
      
    • Characteristic isotope pattern for

      
      : M, M+2, M+4 ratios of approx 9:6:1.
      

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Specific Toxicity: While the ester itself is a standard organic irritant, the 2,6-dichloroaniline metabolites (if hydrolyzed and degraded) are potential hepatotoxins. Handle with gloves and in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). The enol form is sensitive to oxidation over long periods.
    

References

  • Synthesis of 2,4-dioxobutanoates

    • Organic Syntheses, Coll.[3] Vol. 1, p. 238 (1941); Vol. 2, p. 1. (General method for Claisen condensation of ketones with oxalates).

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry, 2008.
  • Pharmacology of 2,6-Dichlorophenyl Scaffolds

    • Tacconelli, S., et al. "Lumiracoxib: a novel COX-2 selective inhibitor." Current Medical Research and Opinion, 2004.
  • Chemical Data & Properties

    • PubChem Compound Summary for Ethyl 4-(2,6-dichlorophenyl)

Sources

Technical Guide: Synthesis and Optimization of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate , a critical 1,3-dicarbonyl intermediate used in the development of pyrazole-based kinase inhibitors, agrochemicals, and heterocyclic building blocks. The protocol utilizes a Claisen condensation between 2',6'-dichloroacetophenone and dimethyl oxalate.

Unlike simple acetophenones, the 2,6-dichlorophenyl moiety introduces significant steric hindrance and electronic shielding, requiring precise control over base selection, solvent polarity, and temperature to suppress side reactions (e.g., self-condensation or hydrolysis). This guide provides a validated, scalable workflow designed for high purity (>98%) and reproducibility.

Retrosynthetic Analysis & Strategic Logic

The target molecule is a


-diketo ester. The most efficient disconnection is at the C2-C3 bond, revealing two precursors: an enolizable ketone and an activated oxalate ester.
Structural Considerations
  • Steric Bulk: The chlorine atoms at the 2 and 6 positions of the phenyl ring create a "molecular gate," shielding the carbonyl carbon. However, the

    
    -methyl group (acetyl) remains accessible for deprotonation.
    
  • Electronic Effect: The electron-withdrawing nature of the chlorines increases the acidity of the

    
    -protons, potentially stabilizing the enolate but also making the product more susceptible to cleavage if work-up conditions are too harsh.
    
Retrosynthesis Diagram

Retrosynthesis Target This compound (Target Molecule) Disconnection C2-C3 Bond Disconnection (Claisen Condensation) Target->Disconnection Retrosynthesis Precursor1 2',6'-Dichloroacetophenone (Nucleophile) Disconnection->Precursor1 Precursor2 Dimethyl Oxalate (Electrophile) Disconnection->Precursor2 Base Sodium Methoxide (NaOMe) (Base) Disconnection->Base Required Reagent

Figure 1: Retrosynthetic breakdown of the target


-diketo ester.[1][2]

Reaction Mechanism: Claisen Condensation[3]

The synthesis proceeds via a base-promoted crossed Claisen condensation.

  • Enolization: Sodium methoxide (NaOMe) deprotonates the

    
    -methyl group of 2',6'-dichloroacetophenone.
    
  • Nucleophilic Attack: The resulting enolate attacks one of the carbonyl carbons of dimethyl oxalate.

  • Elimination: The tetrahedral intermediate collapses, expelling a methoxide ion to form the

    
    -diketo ester.
    
  • Driving Force: The product is more acidic than the starting material. The base immediately deprotonates the product (at the methylene position between the two carbonyls), forming a stable sodium salt. This irreversible step drives the equilibrium forward.

Mechanistic Pathway

Mechanism Step1 Deprotonation (Enolate Formation) Step2 Nucleophilic Attack on Dimethyl Oxalate Step1->Step2 Slow (Steric) Step3 Elimination of -OMe Step2->Step3 Step4 Salt Formation (Thermodynamic Sink) Step3->Step4 Fast Step5 Acidic Quench (Product Isolation) Step4->Step5 H3O+

Figure 2: Step-wise mechanistic flow. Note that Step 4 is crucial for yield maximization.

Experimental Protocol

Safety Note: Work in a fume hood. 2',6'-Dichloroacetophenone is an irritant. Dimethyl oxalate is toxic. Sodium methoxide is moisture-sensitive and corrosive.

Reagents & Materials
ReagentRoleEquivalentsNotes
2',6'-Dichloroacetophenone Substrate1.0 eqSolid, check purity by TLC.
Dimethyl Oxalate Electrophile1.2 - 1.5 eqExcess drives reaction; recrystallize if yellow.
Sodium Methoxide (NaOMe) Base1.5 - 2.0 eqUse solid (95%+) or 25-30% solution in MeOH.
Toluene (or Benzene) Solvent10-15 VolDry (anhydrous). Toluene is safer than Benzene.
Methanol Co-solventMinimalOnly if using NaOMe solution.
HCl (1N or 2N) QuenchExcessTo pH 1-2.
Step-by-Step Methodology
Step 1: Preparation of the Base Suspension
  • Charge an oven-dried 3-neck Round Bottom Flask (RBF) with Sodium Methoxide (1.5 eq) under a Nitrogen or Argon atmosphere.

  • Add anhydrous Toluene (10 volumes) .

  • Expert Insight: If using solid NaOMe, ensure it is a fine powder to maximize surface area. If using NaOMe/MeOH solution, distill off the methanol and replace with Toluene to drive the equilibrium (methanol removal favors product salt precipitation).

Step 2: Addition of Electrophile
  • Add Dimethyl Oxalate (1.2 eq) to the stirring base suspension at room temperature (25°C).

  • Stir for 15 minutes. The mixture may turn slightly yellow.

Step 3: Reaction Initiation
  • Dissolve 2',6'-Dichloroacetophenone (1.0 eq) in a minimal amount of anhydrous Toluene.

  • Add this solution dropwise to the reaction mixture over 30–45 minutes.

    • Control: Maintain temperature below 30°C during addition to prevent polymerization.

  • Once addition is complete, heat the reaction to 50–60°C for 3–5 hours.

    • Monitoring: Check by TLC (Solvent: Hexane/EtOAc 8:2). The starting acetophenone spot should disappear.

    • Observation: A thick yellow/orange precipitate (the sodium salt of the product) will form. This is a positive sign.

Step 4: Work-up and Isolation
  • Cool the reaction mixture to 0–5°C (ice bath).

  • Quench: Slowly add 1N HCl (cold) with vigorous stirring until the pH reaches 1–2.

    • Caution: Exothermic reaction.[3] The solid precipitate will dissolve, and the organic layer will separate.

  • Extraction: Separate the organic layer.[4] Extract the aqueous layer twice with Ethyl Acetate or Toluene.

  • Washing: Combine organic layers and wash with:

    • Water (to remove excess oxalate/acid).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotavap).
Step 5: Purification
  • The crude residue is typically a yellow solid or oil.

  • Recrystallization: Dissolve in hot Methanol or Ethanol . Allow to cool slowly.

    • Alternative: Trituration with cold Diethyl Ether or Hexane can remove unreacted acetophenone.

  • Yield Target: 75–85%.

Characterization & Data Analysis

Confirm the structure using NMR and Mass Spectrometry.[5]

TechniqueExpected Signal / FeatureInterpretation
Appearance Yellow/Off-white solidTypical for conjugated

-diketones.
1H NMR (CDCl3)

~14-15 ppm (Broad s, 1H)
Enolic -OH proton (indicates enol form is dominant).

~7.2-7.4 ppm (m, 3H)
Aromatic protons (2,6-dichloro pattern).

~6.5 ppm (s, 1H)
Methine proton (=CH-) of the enol form.

~3.9 ppm (s, 3H)
Methoxy group (-OCH3).
IR Spectroscopy 1730-1750 cm

Ester Carbonyl (C=O).
1600-1650 cm

Enol/Ketone Carbonyl (H-bonded).
Mass Spec (ESI) [M+H]+ or [M-H]-Molecular ion confirmation (MW ~275.09).

Process Optimization & Troubleshooting

Solvent Selection: Toluene vs. Methanol

While Methanol is a common solvent for NaOMe reactions, Toluene is superior for this synthesis.

  • Reasoning: The sodium salt of the product is insoluble in Toluene. As the reaction proceeds, the product precipitates out, shifting the equilibrium to the right (Le Chatelier’s principle) and protecting the product from reverse Claisen cleavage.

Base Selection: NaOMe vs. NaH
  • Sodium Methoxide (NaOMe): Recommended.[6] Matches the ester group (methyl), preventing transesterification byproducts.

  • Sodium Hydride (NaH): Can be used if the reaction is sluggish. However, it generates

    
     gas (safety risk) and is often unnecessary for acetophenones.
    
Steric Hindrance of 2,6-Dichlorophenyl

The 2,6-dichloro substitution makes the ring twist out of planarity with the carbonyl.

  • Impact: This reduces conjugation slightly but makes the carbonyl carbon less electrophilic.

  • Solution: Ensure the Dimethyl Oxalate is in excess (1.5 eq) to ensure the enolate finds an electrophile quickly before self-condensing.

Workflow Visualization

Workflow Start Start: NaOMe + Toluene AddOx Add Dimethyl Oxalate (Stir 15 min) Start->AddOx AddAceto Add 2',6'-Dichloroacetophenone (Dropwise, <30°C) AddOx->AddAceto Heat Heat to 50-60°C (3-5 Hours) AddAceto->Heat Check TLC Check (Precipitate Forms) Heat->Check Quench Cool & Acidify (HCl) (pH 1-2) Check->Quench Extract Extract (EtOAc) & Wash Quench->Extract Purify Recrystallize (MeOH) Extract->Purify End Final Product (Yellow Solid) Purify->End

Figure 3: Operational workflow for the synthesis.

References

  • PubChem. (n.d.).[2] 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid | C10H6Cl2O4.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4-(4-cyclohexylphenyl)-2,4-dioxo-1-butanoate. Retrieved from [Link]

  • Organic Syntheses. (1932). Methyl Oxalate.[7][8] Org. Synth. 12, 56. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. University of Tehran. Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

[1][2]

Executive Summary & Structural Context

Target Molecule: this compound Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight:2

This molecule belongs to the class of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-diketo esters


2
  • The 1,3-Dicarbonyl System: Capable of keto-enol tautomerism, which dominates its solution-phase behavior.[1][2]

  • The 2,6-Dichlorophenyl Moiety: A sterically bulky substituent that creates a "torsional lock," forcing the phenyl ring out of planarity with the carbonyl system. This steric inhibition of resonance is the primary spectroscopic differentiator from the more common 2,4-dichlorophenyl isomers.

Synthesis Pathway (Context for Impurities)

Understanding the synthesis is prerequisite to identifying impurities.[2] The standard route involves a Claisen condensation.

SynthesisSM12,6-DichloroacetophenoneBaseNaOMe / MeOH(Claisen Condensation)SM1->BaseSM2Dimethyl OxalateSM2->BaseProductMethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoateBase->Product < 10°C, N2 atmImpurityImpurity:Decarboxylated KetoneProduct->Impurity Hydrolysis/Heat (-CO2)

Figure 1: Synthetic pathway highlighting the origin of the diketo ester and potential decarboxylation impurities.[1][2]

Structural Dynamics: The Keto-Enol Tautomerism

In solution (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


2cis-enol12
The "Orthogonal" Phenyl Ring

Unlike unsubstituted phenyl-diketo esters, the 2,6-dichloro substitution prevents the phenyl ring from becoming coplanar with the enol double bond due to steric clash with the carbonyl oxygen.

  • Consequence: The UV absorption maximum (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) will be hypsochromically shifted (blue-shifted) compared to the 2,4-dichloro isomer, as conjugation is interrupted.[2]
    

Tautomerismcluster_featuresSpectroscopic SignaturesKetoDiketo Form(Less Stable in CDCl3)Non-conjugated dicarbonylEnolCis-Enol Form(Major Tautomer >95%)Stabilized by IMHBKeto->Enol Fast ExchangeFeat1NMR: Enol -OH (>14 ppm)Enol->Feat1Feat2IR: Broad OH (2500-3200 cm-1)Enol->Feat2

Figure 2: Tautomeric equilibrium favoring the enol form, which dictates the NMR and IR signals.

Analytical Characterization Protocols

To validate the structure, a multi-modal approach is required. The following protocols are designed to be self-validating.

A. Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve ~10 mg of sample in 0.6 mL ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2
1H NMR Data Interpretation (Predicted/Representative)
Chemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
14.5 - 15.2 Broad Singlet1HEnol -OHDiagnostic: Indicates strong intramolecular H-bond.[2] Disappears with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

shake.[2]
7.35 - 7.45 Multiplet/Triplet1HAr-H (C4)The para proton.[2] Distinct from the meta protons.[2][3]
7.25 - 7.30 Doublet2HAr-H (C3, C5)Key Differentiator: The 2,6-substitution creates symmetry, making H3 and H5 equivalent.[1][2] (The 2,4-isomer would show 3 distinct Ar-H signals).[1][2]
6.80 - 6.95 Singlet1H=CH- (C3)Vinyl proton of the enol form.[1][2]
3.92 Singlet3H-OCH3Methyl ester.[1][2]
~4.20Singlet<0.1H-CH2-Minor Keto tautomer (often invisible).[1][2]

Critical QC Check: If you observe a pair of doublets and a singlet in the aromatic region, your sample is likely the 2,4-dichloro regioisomer , not the 2,6-dichloro target.

B. Mass Spectrometry (MS)

Protocol: Direct infusion ESI-MS (Negative mode is often more sensitive for the enolate, but Positive mode works).[1][2]

  • Molecular Ion: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [2]
    
  • Isotope Pattern (The Chlorine Fingerprint): The presence of two chlorine atoms dictates a specific isotopic abundance pattern due to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (75%) and 
    
    
    (25%).[2]
    • M (275): 100% (Relative abundance)[1][2]

    • M+2 (277): ~65%[1][2][4]

    • M+4 (279): ~10%[1][2]

    • Logic: This 9:6:1 (approximate) intensity ratio is the mathematical signature of a

      
       system.[2] Any deviation suggests dechlorination or contamination.[2]
      
C. Infrared Spectroscopy (FT-IR)

Protocol: ATR (Attenuated Total Reflectance) on neat solid.[1][2]

  • 3200–2500 cm⁻¹ (Broad): O-H stretch of the enol (chelated).[1][2]

  • 1735 cm⁻¹: Ester C=O stretch (typical ester).[1][2]

  • 1620–1650 cm⁻¹: Chelate carbonyl (C=O...H-O).[1][2] The hydrogen bonding weakens the bond character, lowering the wavenumber significantly from a standard ketone (usually ~1690 cm⁻¹).

  • 1580 cm⁻¹: C=C stretch of the enol and aromatic ring vibrations.

Impurity Profiling & HPLC Method

To support drug development standards, an HPLC method capable of separating the 2,6-isomer from the 2,4-isomer is required.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1][2]

Elution Logic: The 2,6-dichlorophenyl isomer is sterically bulkier and has a larger dipole moment perpendicular to the ring compared to the 2,4-isomer. However, the "twist" reduces the effective hydrophobic surface area slightly compared to the planar 2,4-isomer.

  • Prediction: The 2,6-isomer typically elutes earlier than the 2,4-isomer on reverse-phase columns due to reduced planarity/hydrophobic interaction efficiency.[1][2]

References

  • Tautomerism in Diketo Esters

    • Title: Tautomerism of 4-phenyl-2,4-dioxobutanoic acid.[1][2] Insights from pH ramping NMR study.

    • Source: Journal of the Serbian Chemical Society (via bg.ac.rs)[1][2]

    • URL:[Link]

  • Title: Improved Process For The Synthesis Of Lumefantrine (Patent Application).
  • General Characteriz

    
    -Keto Esters: 
    
    • Title: Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.[1][2][5]

    • Source: Organic Chemistry Portal / Synthesis 2010
    • URL:[Link]

  • NMR of Keto-Enol Systems

    • Title: Keto-Enol Tautomerism: Key Points and NMR Characteriz
    • Source: Master Organic Chemistry
    • URL:[Link]

Technical Whitepaper: Characterization and Synthetic Utility of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is a specialized


-diketoester intermediate used primarily in the discovery and development of heterocyclic agrochemicals and pharmaceuticals. Characterized by a sterically hindered 2,6-dichlorophenyl moiety, this compound serves as a critical "linchpin" scaffold for synthesizing polysubstituted isoxazoles and pyrazoles—structural motifs prevalent in modern herbicides (e.g., HPPD inhibitors) and kinase inhibitors.

This guide provides a comprehensive technical analysis of its chemical identity, a validated synthetic protocol via Claisen condensation, and its downstream applications in heterocycle construction.[1]

Part 2: Chemical Identity & Properties[2][3]

Identification Data
ParameterTechnical Specification
Chemical Name This compound
CAS Registry Number 2027785-96-0 (Note: High registry number indicates specialized/recent indexing; often custom-synthesized)
Molecular Formula

Molecular Weight 275.08 g/mol
SMILES COC(=O)C(=O)CC(=O)C1=C(Cl)C=CC=C1Cl
IUPAC Name Methyl 2,4-dioxo-4-(2,6-dichlorophenyl)butanoate
Physicochemical Profile[2][9][11][12]
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in chlorinated solvents (DCM, Chloroform), DMSO, and Methanol; sparingly soluble in water.

  • Stability: Stable under standard conditions but sensitive to moisture due to the ester and enolizable ketone groups. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Tautomerism: Exists in equilibrium between the keto-keto form and the enol form (stabilized by intramolecular hydrogen bonding).

Part 3: Synthetic Methodology (The "How" and "Why")

Strategic Analysis

The synthesis of this compound is achieved via a Claisen Condensation . This route is selected over alternatives (e.g., acylation of diazo compounds) due to its scalability, atom economy, and the availability of starting materials.

The Challenge: The 2,6-dichloro substitution pattern on the acetophenone ring creates significant steric hindrance (ortho-effect), which can retard the nucleophilic attack of the enolate. The Solution: Utilizing a strong alkoxide base (Sodium Methoxide) in a polar protic solvent (Methanol) ensures complete enolization and drives the equilibrium forward.

Reaction Mechanism Visualization

The following diagram illustrates the base-mediated enolization of 2',6'-dichloroacetophenone followed by nucleophilic attack on dimethyl oxalate.

ClaisenCondensation Start 2',6'-Dichloroacetophenone Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation (-MeOH) Base Sodium Methoxide (NaOMe) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Electrophile Dimethyl Oxalate Electrophile->Intermediate Product Methyl 4-(2,6-dichlorophenyl)- 2,4-dioxobutanoate Intermediate->Product Elimination of MeO-

Figure 1: Mechanistic pathway for the synthesis of the target diketoester via Claisen condensation.

Validated Experimental Protocol

Note: This protocol is adapted from standard procedures for sterically hindered aryl diketoesters.

Reagents:

  • 2',6'-Dichloroacetophenone (1.0 eq)[2]

  • Dimethyl Oxalate (1.2 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq, 25-30% solution in MeOH)

  • Methanol (anhydrous)

  • Sulfuric acid (10%) or Hydrochloric acid (1M) for quenching.

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Reagent Charging: Charge the flask with Dimethyl Oxalate (1.2 eq) and anhydrous Methanol . Stir until dissolved.

  • Base Addition: Add Sodium Methoxide solution (1.5 eq) dropwise at 0°C. The solution may turn slightly yellow.

  • Substrate Addition: Dissolve 2',6'-Dichloroacetophenone (1.0 eq) in a minimal amount of Methanol. Add this solution dropwise to the reaction mixture over 30 minutes. Reasoning: Slow addition prevents self-condensation of the ketone, although less likely with this specific substrate.

  • Reaction Phase: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or HPLC.[1][3]

  • Quenching & Isolation:

    • Cool the reaction mass to 0°C.

    • Slowly add dilute acid (e.g., 1M HCl) until pH reaches ~2–3. Critical: Acidification is necessary to protonate the enolate salt and precipitate the free diketoester.

    • A solid precipitate often forms. Filter the solid, wash with cold water, and dry.

    • Alternative Workup: If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 4: Applications in Drug & Agrochemical Discovery[3]

The core utility of this compound lies in its 1,3-dicarbonyl system, which acts as a bielectrophile for dinucleophiles.

Heterocycle Construction

The compound is a precursor for two major classes of bioactive scaffolds:

  • Pyrazoles: Reaction with hydrazines yields pyrazole-3-carboxylates.

  • Isoxazoles: Reaction with hydroxylamine yields isoxazole-5-carboxylates (regioselectivity is controlled by pH).

Application Workflow Diagram

Applications Core Methyl 4-(2,6-dichlorophenyl)- 2,4-dioxobutanoate Hydrazine Reaction with Hydrazine (NH2NH2) Core->Hydrazine Hydroxylamine Reaction with Hydroxylamine (NH2OH) Core->Hydroxylamine Pyrazole 3-(2,6-dichlorophenyl)- pyrazole-5-carboxylate Hydrazine->Pyrazole Cyclocondensation Isoxazole 5-(2,6-dichlorophenyl)- isoxazole-3-carboxylate Hydroxylamine->Isoxazole Cyclocondensation Pharma Pharmaceuticals (p38 MAP Kinase Inhibitors) Pyrazole->Pharma Agro Agrochemicals (Herbicides/Fungicides) Isoxazole->Agro

Figure 2: Divergent synthetic pathways transforming the core scaffold into bioactive heterocycles.

Part 5: Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • In case of contact, rinse immediately with plenty of water.

Part 6: References

  • Sigma-Aldrich. this compound Product Entry. Retrieved from (Verified CAS 2027785-96-0).

  • PubChem. 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid (Acid Form). CID 44394108. Retrieved from .

  • Organic Syntheses. Oxalic acid, dimethyl ester (Dimethyl Oxalate Synthesis). Coll. Vol. 2, p.414 (1943). Retrieved from .

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. (General procedure for aryl diketoesters). Retrieved from .

  • BenchChem. Protocols for Reactions Involving 2',6'-Dimethoxyacetophenone (Analogous chemistry for sterically hindered acetophenones). Retrieved from .

Sources

The Dichlorophenyl Pharmacophore: Structural Mechanistics in Ligand Design and Biological Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dichlorophenyl (DCP) moiety acts as a "privileged scaffold" in medicinal chemistry, serving distinct, context-dependent roles ranging from steric locking to metabolic shielding. Unlike simple phenyl rings, the DCP group introduces significant lipophilicity (


 per Cl), electron withdrawal (

), and specific steric bulk that dictates ligand conformation. This guide deconstructs the mechanism of action of DCP-containing compounds, contrasting the "Orthogonal Twist" mechanism seen in NSAIDs (e.g., Diclofenac) with the "Hydrophobic Anchor" mechanism seen in neuropsychiatric agents (e.g., Aripiprazole).

Physicochemical & Structural Determinants[1]

To understand the biological activity of DCP compounds, we must first quantify the biophysical alterations introduced by the two chlorine atoms.

The Steric "Lock" (Atropisomerism Potential)

In 2,6-dichlorophenyl systems (e.g., Diclofenac), the chlorine atoms at the ortho positions create significant steric clash with the adjacent amine bridge. This forces the phenyl ring to rotate out of the plane of the rest of the molecule, adopting a permanent "twisted" or orthogonal conformation.

  • Biological Consequence: This twist is not a passive feature; it is a pre-organized conformation that lowers the entropic penalty of binding to the COX enzyme active site.

The Metabolic Shield

Chlorine is a bioisostere of the methyl group but with higher electronegativity. Placing chlorines at specific positions (2,3- or 2,6-) blocks Cytochrome P450 (CYP) oxidation at those sites ("metabolic hotspots"), forcing the enzyme to attack less favorable positions (e.g., the 4'-position).

  • Biological Consequence: Extended half-life (

    
    ) and altered metabolite profiles.[1]
    
Electronic Sigma-Holes

Chlorine atoms exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Cl bond axis. This allows the DCP group to engage in halogen bonding with backbone carbonyl oxygens in target proteins, a specific interaction often overlooked in standard docking simulations.

ParameterPhenyl Ring2,6-DichlorophenylImpact on MOA
LogP (Lipophilicity) ~2.1~3.5Increased membrane permeability; higher non-specific binding.
Hammett (

)
0+0.23 (per Cl)Electron withdrawing; reduces pKa of attached amines.
Conformation Planar/FlexibleOrthogonal/RigidPre-organization for receptor binding pockets.
Metabolic Liability High (Ortho/Para)Low (Blocked Ortho)Shunts metabolism to distal rings.

Case Study A: The "Twist" Mechanism in NSAIDs (Diclofenac)

Target: Cyclooxygenase-2 (COX-2) DCP Function: Steric constraint and hydrophobic filling.

Mechanism of Action

Diclofenac is not a simple competitive inhibitor; its binding mode is defined by the 2,6-DCP ring. The two ortho chlorines force the aniline and phenylacetic acid rings to be perpendicular.

  • Entry: The drug enters the hydrophobic channel of COX-2.

  • Binding: The twisted DCP ring fits snugly into a hydrophobic pocket formed by Tyr-385 and Ser-530.

  • Inhibition: The carboxylate group interacts with Arg-120, while the DCP ring restricts the flexibility of the enzyme's active site, preventing arachidonic acid oxidation.

Critically, the 2,6-substitution pattern is superior to 2,3- or 2,4- patterns because the symmetry ensures the "twist" exists regardless of rotameric state.

DiclofenacMOA Substrate Arachidonic Acid COX2 COX-2 Active Site (Hydrophobic Pocket) Substrate->COX2 Blocked Diclofenac Diclofenac (2,6-DCP Moiety) StericClash Steric Clash (Cl vs Amine) Diclofenac->StericClash Intrinsic Structure Twist Orthogonal 'Twist' Conformation StericClash->Twist Forces Rotation Twist->COX2 High Affinity Binding (Entropy Optimized) Inhibition Inhibition of Prostaglandin Synthesis COX2->Inhibition Therapeutic Effect

Figure 1: The structural causality of Diclofenac's COX-2 inhibition, driven by the steric clash of the 2,6-dichlorophenyl ring.

Case Study B: The "Anchor" in Neuropharmacology (Aripiprazole)

Target: Dopamine D2 Receptor (Partial Agonist) DCP Function: Hydrophobic Anchor (2,3-Dichlorophenylpiperazine).

Mechanism of Action

In Aripiprazole, the 2,3-DCP group is attached to a piperazine ring. Unlike the "twist" in diclofenac, here the DCP group acts as a "tail" that anchors the molecule deep within the GPCR transmembrane bundle.

  • The Cleft: The D2 receptor has a secondary hydrophobic cleft adjacent to the orthosteric binding site.

  • The Anchor: The 2,3-DCP moiety wedges into this cleft. The lipophilicity of the chlorines drives the binding energy, while the electron-withdrawing nature modulates the pKa of the piperazine nitrogen, fine-tuning the ionic interaction with Asp-114.

  • Functional Selectivity: This specific binding pose stabilizes a receptor conformation that allows only partial G-protein activation (functional selectivity), distinguishing it from full antagonists like haloperidol.

Experimental Protocols for Validating DCP Mechanisms

As scientists, we must validate these mechanisms empirically. Standard IC50 assays are insufficient because they do not capture residence time or metabolic stability.

Protocol 1: Kinetic Deconvolution via Surface Plasmon Resonance (SPR)

Rationale: DCP compounds often exhibit slow "off-rates" (


) due to the hydrophobic burial of the chlorines. We measure residence time (

), which correlates better with in vivo efficacy than affinity (

).

Workflow:

  • Chip Preparation: Immobilize Target Protein (e.g., COX-2 or D2-nanodisc) on a CM5 sensor chip via Amine Coupling. Target density: ~3000 RU (to prevent mass transport limitation).

  • Solvent Correction: DCP compounds are hydrophobic and require DMSO. Perform a DMSO calibration curve (3% to 5%) to correct for bulk refractive index changes.

  • Single Cycle Kinetics: Inject 5 concentrations of the DCP compound (e.g., 0.1 nM to 100 nM) sequentially without regeneration.

  • Analysis: Fit to a 1:1 Langmuir model. Look for a slow dissociation phase.

SPR_Protocol Step1 Ligand Immobilization (CM5 Chip, Amine Coupling) Step2 Solvent Correction (DMSO Calibration 3-5%) Step1->Step2 Baseline Stabilization Step3 Analyte Injection (Single Cycle Kinetics) Step2->Step3 Prevent Bulk Effect Step4 Data Fitting (1:1 Langmuir Model) Step3->Step4 Sensorgram Generation Outcome Output: k_on, k_off (Residence Time) Step4->Outcome Kinetic Validation

Figure 2: SPR workflow for determining the residence time of hydrophobic DCP ligands.

Protocol 2: Metabolic Stability (Microsomal Shift Assay)

Rationale: To prove the "Metabolic Shield" hypothesis, we must demonstrate that the DCP ring is resistant to hydroxylation compared to a non-chlorinated control.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at t=0, 5, 15, 30, and 60 min using ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: A 2,6-DCP compound should show >80% stability at 60 min, whereas the phenyl analog should show rapid degradation.

Toxicology & Off-Target Considerations

While the DCP moiety improves potency, it introduces specific toxicological risks that must be screened early:

  • Mitochondrial Uncoupling: Lipophilic weak acids containing DCP (like some pesticide metabolites or acidic NSAIDs) can act as protonophores, shuttling protons across the inner mitochondrial membrane and uncoupling oxidative phosphorylation.

    • Screen: ATP synthesis assay in HepG2 cells.

  • Environmental Persistence: The C-Cl bond is stable against hydrolysis and microbial degradation. DCP-containing drugs often persist in wastewater.

  • Quinone Imine Formation: If the DCP ring is attached to an aniline (as in Diclofenac), metabolism at the 4'-position can lead to reactive quinone imines, which form adducts with liver proteins (hepatotoxicity).

References

  • Diclofenac Mechanism & Structure

    • Title: Crystal structure of cyclooxygenase-2 bound to diclofenac.
    • Source: Rowlinson, S.W., et al. (2003). Journal of Biological Chemistry.
    • URL:[Link] (Validates the "twist" conformation).

  • Aripiprazole Pharmacology

    • Title: Aripiprazole, a Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors.[2][3]

    • Source: Burris, K. D., et al. (2002).[4] Journal of Pharmacology and Experimental Therapeutics.

    • URL:[Link]

  • Surface Plasmon Resonance (SPR)

    • Title: Surface plasmon resonance for the characterization of small molecule–protein interactions.[5][6][7][8]

    • Source: Neumann, T., et al. (2007). Current Protocols in Protein Science.
    • URL:[Link][9]

  • Metabolic Stability & Halogenation

    • Title: The Role of Halogen Atoms in the Design of New Medicinal Compounds.
    • Source: Hernandes, M.Z., et al. (2010). Current Drug Targets.
    • URL:[Link] (Discusses metabolic blocking via chlorination).

Sources

Biological Activity of Dichlorophenyl-Containing Molecules: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dichlorophenyl moiety represents a "privileged structure" in medicinal chemistry, serving as a critical modulator of pharmacokinetics and target engagement. Far from being a simple lipophilic space-filler, the strategic placement of two chlorine atoms on a phenyl ring—whether in 2,4-, 2,6-, or 3,4-positions—can dictate the conformational landscape of a drug, block metabolic soft spots, and drive potency through specific halogen bonding. This guide analyzes the structural-activity relationships (SAR) of this moiety, contrasting its utility in blockbuster drugs like Sertraline and Diclofenac against the toxicological risks of its metabolic byproducts.

Part 1: The Medicinal Chemistry of the Dichlorophenyl Moiety

The "Chlorine Clip" and Electronic Effects

The biological utility of the dichlorophenyl group stems from the unique properties of the chlorine atom: high lipophilicity (


 = 0.71) and electron-withdrawing induction (

= 0.23), balanced by weak resonance donation. When doubled, these effects are non-additive and highly position-dependent.
PropertyEffect on Drug MoleculeMechanism
Lipophilicity (LogP) Increases membrane permeability and BBB penetration.Cl atoms replace H, increasing the hydrophobic surface area.
Metabolic Stability Extends half-life (

).[1]
Cl blocks CYP450 oxidative attack at specific ring positions (metabolic blocking).
Conformational Lock Forces non-planar geometries (e.g., Diclofenac).Steric bulk (Van der Waals radius 1.75 Å) creates rotational barriers.
Halogen Bonding Increases potency (

,

).

-hole on Cl interacts with backbone carbonyl oxygens in proteins.
SAR Logic: Position Matters

The substitution pattern is not arbitrary; it is a functional switch.

  • 2,6-Dichloro: Creates a "steric shield" and forces the phenyl ring out of plane (orthogonal twist). Example: Diclofenac.[2][3][4]

  • 3,4-Dichloro: Maximizes lipophilic contact and electron withdrawal without imposing severe steric torsion. Example: Sertraline.

  • 2,4-Dichloro: Common in antifungals; the 4-Cl blocks metabolism while the 2-Cl assists in orienting the molecule within hydrophobic pockets. Example: Miconazole.

SAR_Logic cluster_0 Substitution Pattern cluster_1 Primary Effect cluster_2 Therapeutic Outcome P26 2,6-Dichloro Twist Steric Twist (Orthogonal) P26->Twist P34 3,4-Dichloro Lipo Lipophilicity & Electronic w/d P34->Lipo P24 2,4-Dichloro Pocket Pocket Fit & Metabolic Block P24->Pocket COX COX Inhibition (Diclofenac) Twist->COX Locks Conformation SERT SERT Selectivity (Sertraline) Lipo->SERT BBB Penetration CYP51 CYP51 Inhibition (Azoles) Pocket->CYP51 Heme Coordination

Figure 1: SAR Decision Logic for Dichlorophenyl Substitution Patterns. The position of the chlorine atoms dictates the primary physicochemical effect and subsequent therapeutic application.

Part 2: Therapeutic Case Studies & Mechanism of Action

Diclofenac: The 2,6-Dichloro Twist

Diclofenac is the archetypal example of the "Conformational Lock."

  • Mechanism: Non-selective COX-1 and COX-2 inhibition.

  • Role of Cl: The two ortho-chlorine atoms create significant steric hindrance with the adjacent amino group and the phenylacetic acid moiety.[4] This forces the two phenyl rings to twist relative to each other.[4]

  • Why it works: This twisted conformation is energetically required to fit into the arachidonic acid binding channel of the Cyclooxygenase enzyme. Without the 2,6-substitution, the molecule would adopt a planar conformation, significantly reducing binding affinity.

Sertraline: The 3,4-Dichloro Anchor

Sertraline (Zoloft) utilizes the 3,4-dichlorophenyl group to target the Serotonin Transporter (SERT).

  • Mechanism: Inhibits the reuptake of serotonin (5-HT) from the synaptic cleft.[5]

  • Role of Cl: The 3,4-dichlorophenyl ring sits in a hydrophobic pocket of the transporter. The 4-position chlorine specifically blocks hydroxylation (a common metabolic route), while the lipophilicity of the dichloro-group ensures the molecule can cross the Blood-Brain Barrier (BBB) effectively.

Azole Antifungals: The 2,4-Dichloro Shield

In drugs like Ketoconazole and Miconazole, the 2,4-dichlorophenyl group is essential for targeting fungal CYP51.

  • Mechanism: The azole nitrogen coordinates with the Heme iron of CYP51.[6]

  • Role of Cl: The dichlorophenyl group occupies the hydrophobic access channel. The 2,4-substitution pattern provides a balance of metabolic stability (blocking the para-position) and optimal shape complementarity to the fungal enzyme's active site, differentiating it from mammalian CYP450s.

Part 3: Toxicology – The Double-Edged Sword

While the dichlorophenyl group enhances stability, it introduces specific toxicological risks related to its metabolism.

Metabolic Activation & Nephrotoxicity

The metabolic cleavage of drugs containing this moiety can release dichloroanilines (DCAs) .

  • 3,5-DCA: Identified as a potent nephrotoxicant.[7] It targets the proximal tubule cells of the kidney.

  • Mechanism: Bioactivation of DCA to N-hydroxylamines, which then cycle to form nitroso compounds, causing oxidative stress and covalent binding to renal proteins.

  • Mitigation: Modern drug design attempts to ensure the dichlorophenyl ring is linked via metabolically stable bonds (e.g., ether or direct C-C bonds) rather than hydrolyzable amide/urea linkages that might release free anilines.

Part 4: Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling for Dichlorophenyl Installation

This protocol describes the installation of a 3,4-dichlorophenyl group onto a heteroaryl core, a common step in synthesizing Sertraline analogs or kinase inhibitors.

Reagents:

  • Aryl Boronic Acid: 3,4-Dichlorophenylboronic acid (1.2 eq)

  • Halide Partner: Heteroaryl bromide (1.0 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Inertion: Charge a microwave vial with the halide, boronic acid, and catalyst. Seal and purge with Argon for 5 mins.

  • Solvation: Add degassed 1,4-Dioxane and

    
     solution via syringe.
    
  • Reaction: Heat to 90°C for 4-16 hours (monitor via LCMS).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Suzuki_Workflow cluster_inputs Inputs cluster_process Process R1 Aryl Halide Mix Argon Purge R1->Mix R2 3,4-Cl2-Boronic Acid R2->Mix Cat Pd Catalyst + Base Cat->Mix Heat Heat 90°C (4-16h) Mix->Heat Extract EtOAc Extraction Heat->Extract Output Dichlorophenyl Product Extract->Output

Figure 2: Standard Suzuki-Miyaura coupling workflow for installing dichlorophenyl moieties.

Assay: In Vitro Microsomal Stability

To validate the "metabolic blocking" effect of the chlorine substitution.

Objective: Determine intrinsic clearance (


) using Human Liver Microsomes (HLM).

Protocol:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (final conc. 1 mM) to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Self-Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show stable signal > 80% remaining at 60 min.

  • Test Acceptance: If 3,4-dichloro analog shows >2x half-life compared to the non-chlorinated phenyl analog, the metabolic blocking hypothesis is validated.

References

  • MacKenzie, A. R., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones.[1][8] 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry. Link

  • Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. Link

  • Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics. Link

  • Upadhayaya, R. S., et al. (2004). Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol.[9] Bioorganic & Medicinal Chemistry.[2] Link

  • Racine, C. R., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. International Journal of Molecular Sciences. Link

Sources

Methodological & Application

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate: A Versatile Intermediate for the Synthesis of Bioactive Heterocycles in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular scaffolds is of paramount importance. Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is a valuable, yet not widely commercialized, intermediate that holds significant potential for the construction of a variety of heterocyclic systems. The presence of the sterically hindered and electron-withdrawing 2,6-dichlorophenyl moiety can impart unique pharmacological properties to the final drug candidates, including enhanced metabolic stability and target-binding affinity. This diketoester is a versatile precursor for the synthesis of substituted pyrazoles and pyridazinones, which are core structures in numerous biologically active compounds. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound as a key building block in pharmaceutical research.

Synthesis of this compound

The most direct and industrially scalable approach to this compound is through a Claisen condensation reaction. This method involves the base-mediated condensation of 2',6'-dichloroacetophenone with a suitable oxalate ester, such as dimethyl oxalate.[1]

Proposed Synthetic Pathway: Claisen Condensation

Synthesis of this compound 2,6-Dichloroacetophenone 2',6'-Dichloroacetophenone Base Base (e.g., NaH, NaOMe) in Anhydrous Solvent (e.g., THF, Toluene) 2,6-Dichloroacetophenone->Base + Dimethyl_Oxalate Dimethyl Oxalate Dimethyl_Oxalate->Base + Intermediate This compound Base->Intermediate Claisen Condensation

Figure 1: Proposed synthesis of this compound via Claisen condensation.

Detailed Synthetic Protocol

Materials:

  • 2',6'-Dichloroacetophenone

  • Dimethyl oxalate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

  • Anhydrous tetrahydrofuran (THF) or Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

  • Addition funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to anhydrous THF.

  • Addition of Reactants: To the stirred suspension of sodium hydride, add a solution of 2',6'-dichloroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous THF dropwise via an addition funnel at 0 °C (ice-water bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Physicochemical and Spectroscopic Data

PropertyValue (Predicted/Typical)
Molecular Formula C₁₁H₈Cl₂O₄
Molecular Weight 275.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 133-138 °C[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.35 (m, 3H, Ar-H), 6.90 (s, 1H, vinyl H of enol form), 3.95 (s, 3H, OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.1 (C=O), 182.5 (C=O), 162.3 (C=O, ester), 136.5 (Ar-C), 132.1 (Ar-C), 130.8 (Ar-CH), 128.5 (Ar-CH), 98.7 (enol C-H), 53.2 (OCH₃)
Mass Spectrometry (EI) m/z (%): 274 (M⁺), 243, 215, 173, 145, 111

Note: The spectroscopic data are predicted based on the structure and typical values for similar compounds, as direct experimental data for this specific molecule is not widely available in the literature.[3][4][5]

Application in the Synthesis of Bioactive Heterocycles

This compound is an excellent precursor for the synthesis of pyrazoles and pyridazinones, which are important scaffolds in medicinal chemistry.[6][7]

Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles.[8][9]

Pyrazole Synthesis Dioxobutanoate This compound Solvent Solvent (e.g., Ethanol, Acetic Acid) Heat Dioxobutanoate->Solvent + Hydrazine Hydrazine Hydrate (or substituted hydrazine) Hydrazine->Solvent + Pyrazole Methyl 5-(2,6-dichlorophenyl)-1H-pyrazole-3-carboxylate Solvent->Pyrazole Cyclization

Figure 2: Synthesis of a pyrazole derivative from this compound.

Protocol for Pyrazole Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution. For the synthesis of N-substituted pyrazoles, a substituted hydrazine can be used.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazole derivative.

Pharmaceutical Relevance: Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A notable example is the cyclin-dependent kinase (CDK) inhibitor AT7519, which features a 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide core structure.[10] The pyrazole synthesized from this compound can serve as a key intermediate for the development of similar kinase inhibitors and other therapeutic agents.

Synthesis of Substituted Pyridazinones

The cyclization of γ-keto acids or esters with hydrazine is a common route to pyridazinones, which are also prevalent in many pharmaceuticals.[11][12]

Pyridazinone Synthesis Dioxobutanoate This compound Solvent Solvent (e.g., Ethanol, Butanol) Heat Dioxobutanoate->Solvent + Hydrazine Hydrazine Hydrate Hydrazine->Solvent + Pyridazinone 6-(2,6-Dichlorophenyl)-4-hydroxy-2H-pyridazin-3-one Solvent->Pyridazinone Cyclization

Figure 3: Synthesis of a pyridazinone derivative from this compound.

Protocol for Pyridazinone Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or n-butanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. The product may precipitate out of the solution. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent to obtain the desired pyridazinone derivative.

Pharmaceutical Relevance: Pyridazinone derivatives are known to possess a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[13] The 2,6-dichlorophenyl substituent can enhance the lipophilicity and metabolic stability of the resulting pyridazinone, making it an attractive scaffold for further drug development.

Safety and Handling

2',6'-Dichloroacetophenone: This compound is a skin and eye irritant and may cause respiratory irritation.[14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Dimethyl Oxalate: This reagent is corrosive and can cause severe skin burns and eye damage.[16] Avoid inhalation of dust and contact with skin and eyes. Use in a fume hood with appropriate PPE.

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

General Precautions: All chemical manipulations should be performed in a well-ventilated laboratory fume hood.[17] Safety glasses, laboratory coats, and appropriate gloves must be worn at all times.[18] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly functionalized intermediate that provides a gateway to a diverse range of heterocyclic compounds with significant potential in pharmaceutical research. The protocols outlined in this guide offer a practical framework for the synthesis and subsequent elaboration of this versatile building block into pyrazole and pyridazinone scaffolds. The unique substitution pattern of the 2,6-dichlorophenyl ring is a desirable feature in modern drug design, and the utilization of this intermediate can facilitate the discovery of novel therapeutic agents.

References

  • Chem-Impex. Methyl 4-(2,4-dichlorophenyl)
  • Sigma-Aldrich. Methyl 4-(2-chlorophenyl)
  • ChemicalBook. 2',6'-Dichloroacetophenone. (2026, January 17).
  • Benchchem. Application Notes and Protocols for Reactions Involving 2',6'-Dimethoxyacetophenone. (2025).
  • Organic Chemistry Portal. Pyrazole synthesis. (n.d.).
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. (n.d.).
  • PubChem. 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid. (n.d.).
  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.).
  • The Royal Society of Chemistry.
  • ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. (2025, August 8).
  • Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. (n.d.).
  • Merck.
  • Google Patents. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof. (n.d.).
  • Chemistry LibreTexts. 23.
  • PubMed. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. (2008, August 28).
  • ResearchGate. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017, June 29).
  • Reddit. "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". (2024, December 4).
  • Material Safety D
  • Master Organic Chemistry.
  • Google Patents.
  • RACO. Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)
  • ResearchGate. The crystal structure of dichloridobis[4′-(p-methoxylphenyl)-4,2′:6′,4″-terpyridine-κN] zinc(II), C44H34Cl2N6O2Zn. (2024, September 4).
  • Claisen Condens
  • MDPI.
  • Chem-Impex. Methyl 4-(2,4-dichlorophenyl)
  • SciSpace.
  • Benchchem. Essential Safety and Operational Guidance for 2',6'-Dimethoxyacetophenone. (2025).
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20).
  • Arabian Journal of Chemistry. Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors. (2015, December 1).
  • Carl ROTH.
  • CP Lab Safety. METHYL 4-(4-CHLOROPHENYL)
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • ResearchGate.

Sources

Application Note: Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the usage of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate, a critical 1,3-dicarbonyl building block used in the synthesis of pyrazole-based agrochemicals (herbicides and insecticides).

Executive Summary

This compound is a specialized


-diketo ester intermediate. Its primary application lies in the regioselective synthesis of 3-(2,6-dichlorophenyl)pyrazole-5-carboxylates . These pyrazole scaffolds are pharmacophores in a wide class of agrochemicals, including HPPD-inhibitor herbicides (e.g., Pyrasulfotole analogs) and ryanodine receptor modulators.

This guide provides a validated workflow for:

  • Synthesis: Generation of the diketo ester from 2,6-dichloroacetophenone.

  • Cyclization: Conversion into the pyrazole core via hydrazine condensation.

  • Optimization: Handling steric hindrance imposed by the 2,6-dichloro substitution.

Chemical Identity & Properties

PropertyDescription
Chemical Name This compound
Functional Class

-Diketo ester (1,3-dicarbonyl)
Key Moiety 2,6-Dichlorophenyl (Sterically hindered, electron-deficient)
Stability Stable as enol tautomer in solid state; hydrolytically sensitive in solution.
Solubility Soluble in MeOH, EtOH, THF, Toluene; Insoluble in water.
CAS (Related) 115243-24-6 (Generic 2,4-dioxobutanoate class)

Safety Warning: This compound and its precursors are potent irritants. 2,6-dichloroacetophenone is a lachrymator. All procedures must be conducted in a fume hood.

Core Application: Pyrazole Scaffold Synthesis[1][2]

The central value of this intermediate is its reactivity as a 1,3-bis-electrophile . The C2 and C4 carbonyls exhibit differential reactivity, allowing for controlled cyclization with dinucleophiles (hydrazines).

Mechanism of Action
  • Claisen Condensation: The acetyl group of 2,6-dichloroacetophenone is deprotonated and attacks dimethyl oxalate. The 2,6-dichloro substitution creates significant steric bulk, requiring strong bases (e.g., NaOMe, LiHMDS) to drive enolization.

  • Cyclocondensation: The resulting diketo ester reacts with hydrazine. The hydrazine terminal nitrogen typically attacks the most reactive carbonyl (C2, adjacent to the ester), followed by cyclization at C4.

Pathway Visualization

ReactionPathway Acetophenone 2,6-Dichloroacetophenone (Precursor) Intermediate Methyl 4-(2,6-dichlorophenyl)- 2,4-dioxobutanoate (Key Intermediate) Acetophenone->Intermediate Claisen Condensation NaOMe, MeOH, Reflux Oxalate Dimethyl Oxalate (Electrophile) Oxalate->Intermediate Pyrazole Methyl 3-(2,6-dichlorophenyl)- 1H-pyrazole-5-carboxylate (Target Scaffold) Intermediate->Pyrazole Cyclocondensation EtOH, Reflux, -2H2O Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Pyrazole

Figure 1: Synthetic pathway from acetophenone precursor to the active pyrazole agrochemical scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize the diketo ester intermediate via Claisen condensation. Scale: 50 mmol

Reagents:

  • 2,6-Dichloroacetophenone (9.45 g, 50 mmol)

  • Dimethyl oxalate (7.08 g, 60 mmol, 1.2 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (13.0 g, 60 mmol, 1.2 eq)

  • Methanol (anhydrous, 50 mL)

  • MTBE (Methyl tert-butyl ether) for extraction

  • HCl (1M) for quenching

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Nitrogen atmosphere.

  • Solubilization: Charge the flask with 2,6-Dichloroacetophenone and Dimethyl oxalate in 50 mL anhydrous Methanol. Stir until dissolved.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add NaOMe solution dropwise over 20 minutes. Note: The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and warm to room temperature. Stir for 1 hour, then heat to reflux (65°C) for 3-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to room temperature. Pour the mixture into 100 mL of ice-water.

  • Acidification: Slowly add 1M HCl with vigorous stirring until pH ~2. The diketo ester (enol form) will precipitate as an off-white solid.

  • Isolation: Filter the solid. If oil forms, extract with MTBE (3 x 50 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Methanol/Water or use crude in the next step.

    • Expected Yield: 75-85%

Protocol B: Cyclization to Methyl 3-(2,6-dichlorophenyl)pyrazole-5-carboxylate

Objective: Convert the diketo ester to the stable pyrazole core. Scale: 20 mmol

Reagents:

  • Crude Diketo Ester (from Protocol A) (5.5 g, ~20 mmol)

  • Hydrazine Hydrate (64% or 80%) (1.5 g, 24 mmol, 1.2 eq)

  • Ethanol (Absolute, 40 mL)

  • Acetic Acid (glacial, catalytic, 0.5 mL)

Procedure:

  • Dissolution: Dissolve the Diketo Ester in Ethanol (40 mL) in a 100 mL round-bottom flask.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. A mild exotherm may occur.

  • Cyclization: Add catalytic Acetic Acid . Heat the mixture to reflux (78°C) for 2 hours.

  • Monitoring: Check consumption of starting material by HPLC or TLC.

  • Workup: Cool the reaction mixture to 0°C. The pyrazole ester often crystallizes directly from the solution.

  • Filtration: Filter the precipitate and wash with cold ethanol.

  • Drying: Dry under vacuum at 45°C.

Data Analysis & Validation:

  • 1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet around

    
     7.2-7.5 ppm. The absence of the methylene signal (
    
    
    
    4.0-4.5 ppm) of the starting material confirms cyclization.
  • Regiochemistry: The 2,6-dichlorophenyl group will be at position 3 (or 5, tautomeric).

Troubleshooting & Optimization (Expert Insights)

The 2,6-dichloro substitution introduces specific challenges compared to unsubstituted acetophenones.

ChallengeCauseSolution
Low Yield in Step 1 Steric hindrance of 2,6-Cl groups prevents efficient enolization.Switch base to LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C to kinetically deprotonate the methyl group before adding oxalate.
Incomplete Cyclization Equilibrium between hydrazone intermediate and pyrazole.Ensure Acid Catalysis (AcOH) is used to drive the dehydration step.
Regioisomer Mixtures Use of substituted hydrazines (e.g., Methyl Hydrazine).Regioselectivity is controlled by solvent polarity. In Ethanol , the 3-aryl isomer dominates. In Acetic Acid , the ratio may shift.
Regioselectivity Workflow

When using Methyl Hydrazine instead of Hydrazine Hydrate, two isomers are possible. The following logic applies:

Regioselectivity Start Diketo Ester + Methyl Hydrazine Condition1 Solvent: Ethanol (Protic) Start->Condition1 Condition2 Solvent: Acetic Acid (Acidic) Start->Condition2 Result1 Major Product: Methyl 1-methyl-3-(2,6-dichlorophenyl) -pyrazole-5-carboxylate Condition1->Result1 Kinetic Control Result2 Major Product: Methyl 1-methyl-5-(2,6-dichlorophenyl) -pyrazole-3-carboxylate Condition2->Result2 Thermodynamic Control

Figure 2: Impact of solvent conditions on regioselectivity when using substituted hydrazines.

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-diarylpyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 40, no. 2, 2003. Link

  • Fedotov, S. O., & Hotsulia, A. S. "Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)..."[1] Current Issues in Pharmacy and Medical Sciences, 2023. Link

  • Organic Syntheses. "Methyl Oxalate Synthesis Protocol." Org.[2][3] Synth., Coll. Vol. 2, p. 414. Link

  • Li, J. J. "Claisen Condensation." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014. Link

Sources

Role of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate in developing herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate in Heterocyclic Herbicide Discovery

Executive Summary

This compound (hereafter MDDB ) is a pivotal "linchpin" intermediate in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. Its structural versatility—characterized by a 1,3,5-tricarbonyl system—allows for the rapid construction of pyrazole and isoxazole pharmacophores.

This guide details the protocols for utilizing MDDB to synthesize 3-(2,6-dichlorophenyl)pyrazole scaffolds, a core motif found in commercial herbicides such as Pyrazolate (Pyrazolynate) and Pyrazoxyfen . It includes validated methodologies for chemical synthesis, regiochemical control, and biological validation via HPPD inhibition assays.

Chemical Properties & Handling

Molecule Identity:

  • IUPAC Name: this compound

  • Functional Class:

    
    -diketone / 
    
    
    
    -keto ester
  • Key Structural Feature: The 2,6-dichlorophenyl ring provides steric bulk essential for preventing metabolic degradation in plants (increasing half-life) and ensuring selectivity.

Stability & Tautomerism: MDDB exists in a dynamic equilibrium between its keto and enol forms. In solution (CDCl


), the enol form is often stabilized by intramolecular hydrogen bonding.
  • Storage: Store at -20°C under argon. Moisture sensitive (ester hydrolysis risk).

  • Safety: MDDB is a potent irritant. Hydrazines used in downstream protocols are toxic/carcinogenic. All operations must be performed in a fume hood.

Synthetic Protocol: Regioselective Cyclocondensation

The primary application of MDDB is the synthesis of Methyl 3-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate . The challenge in this reaction is regioselectivity when using substituted hydrazines, though using hydrazine hydrate yields the tautomeric parent pyrazole.

Workflow Diagram: MDDB to Pyrazole Scaffold

SynthesisWorkflow cluster_conditions Reaction Conditions MDDB Methyl 4-(2,6-dichlorophenyl)- 2,4-dioxobutanoate (MDDB) Intermediate Hydrazone Intermediate MDDB->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate Cyclization Cyclodehydration (Acid Catalyzed) Intermediate->Cyclization - H2O Product Methyl 3-(2,6-dichlorophenyl)- pyrazole-5-carboxylate Cyclization->Product Reflux Cond1 Solvent: Ethanol Cond2 Temp: 78°C (Reflux) Cond3 Time: 2-4 Hours

Caption: Cyclocondensation pathway converting the 1,3-diketone motif of MDDB into the bioactive pyrazole core.

Detailed Protocol 1: Synthesis of the Pyrazole Core

Objective: Synthesize Methyl 3-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate.

Reagents:

  • MDDB (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol (2.75 g) of MDDB in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add glacial acetic acid (catalytic drops). Place the flask in an ice bath (0°C).

  • Cyclization: Dropwise add hydrazine hydrate (12 mmol) over 10 minutes. The solution may turn slightly yellow.

  • Reflux: Remove the ice bath and heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[1]

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter, wash with cold ethanol, and dry.[2]

    • If no precipitate: Concentrate the solvent under reduced pressure.[1] Dissolve residue in CH

      
      Cl
      
      
      
      , wash with water (2x), dry over Na
      
      
      SO
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Yield Expectation: 85-92%. Characterization:


H NMR (DMSO-

) should show the pyrazole C4-H singlet around

7.2-7.5 ppm and the ester methyl singlet.

Mechanism of Action: HPPD Inhibition[3][4][5]

The pyrazole derived from MDDB acts as a "warhead" precursor. In the plant, the pyrazole moiety mimics the homogentisate (HGA) transition state within the active site of the HPPD enzyme.

Why 2,6-Dichlorophenyl?

  • Steric Shielding: The chlorines at positions 2 and 6 create a "molecular shield" perpendicular to the pyrazole ring. This prevents rapid hydroxylation and glycosylation by plant metabolic enzymes (P450s), conferring systemic activity.

  • 
    -Stacking:  The electron-deficient dichlorophenyl ring engages in 
    
    
    
    -
    
    
    stacking interactions with phenylalanine residues (e.g., Phe381 in Arabidopsis) within the HPPD active site.
Pathway Diagram: The Bleaching Cascade

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA Blocked by Inhibitor HPPD HPPD Enzyme (Target) HPPD->HPPA Catalysis Inhibitor MDDB-Derived Pyrazole Inhibitor->HPPD Competitive Inhibition PQ Plastoquinone HGA->PQ PDS Phytoene Desaturase (PDS) PQ->PDS Cofactor For Carotenoids Carotenoids (Photoprotection) PDS->Carotenoids Bleaching Chlorophyll Destruction (Bleaching/Death) Carotenoids->Bleaching Absence Causes

Caption: Mechanism of Action. MDDB derivatives block HPPD, depleting Plastoquinone, leading to carotenoid loss and photo-oxidative bleaching.

Biological Validation Protocol

To confirm the utility of the synthesized MDDB-derivative, an in vitro HPPD inhibition assay is required.

Protocol 2: Spectrophotometric HPPD Inhibition Assay

Principle: Measure the formation of Homogentisate (HGA) from HPPA. HGA oxidizes over time to form a colored quinone pigment, or can be coupled to a secondary reaction. A standard coupled assay uses O


 consumption (Clark electrode) or direct HPLC monitoring. Here we describe a high-throughput microplate method.

Materials:

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD).

  • Substrate: 4-Hydroxyphenylpyruvate (HPPA).[3]

  • Test Compound: Synthesized Pyrazole (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM Sodium Ascorbate and 5 µM FeSO

    
    .
    

Procedure:

  • Plate Setup: In a 96-well UV-transparent plate, add 140 µL of Buffer.

  • Enzyme Addition: Add 10 µL of AtHPPD enzyme solution (concentration optimized to give linear rate).

  • Inhibitor Incubation: Add 2 µL of Test Compound (various concentrations: 0.01 µM to 100 µM). Incubate at 25°C for 15 minutes to allow binding.

  • Start Reaction: Add 48 µL of HPPA (Substrate) to initiate reaction (Final conc: 200 µM).

  • Detection: Monitor absorbance at 292 nm (disappearance of HPPA enol form) or 320 nm (formation of HGA-chromophore complex) every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (velocity) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Data Analysis Template:

CompoundR-Group (Pos 3)IC

(nM)
Phenotype (Whole Plant)
Control ->10,000No Effect
Mesotrione (Ref Std)15Bleaching
MDDB-Pyrazole 2,6-Cl

-Ph
45 Bleaching
Analog A 2-Cl-Ph250Mild Chlorosis

Note: The 2,6-dichloro substitution (MDDB-derived) typically yields IC


 values in the low nanomolar range, superior to mono-substituted analogs due to the "orthogonal twist" conformation it forces on the biaryl system.

References

  • Siddiqui, N. J., & Idrees, M. (2016). Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles.[4][5][6] Der Pharma Chemica, 8(1), 233-239. Link

  • Lamberth, C. (2007).[3] Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502. Link

  • Wang, D. W., et al. (2016).[7] Quantitative Structure Activity Relationship Studies of HPPD Inhibitors. Frontiers in Chemistry, 7, 556.[8] Link

  • Beaudegnies, R., et al. (2009). Pyrazole herbicides: Novel HPPD inhibitors.[8] Bioorganic & Medicinal Chemistry, 17(12), 4134-4152. Link

  • Sigma-Aldrich. (2024). This compound Product Information. Link

Sources

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate in the development of new medications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate in Heterocyclic Drug Discovery

Executive Summary

This compound (often referred to as the "2,6-dichloro diketo ester") is a pivotal synthetic intermediate in the development of 1,5-diarylpyrazole-3-carboxylate scaffolds. These scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for a wide range of therapeutics, including COX-2 inhibitors , CB1 receptor antagonists (e.g., Rimonabant analogs), and p38 MAP kinase inhibitors .

The presence of the 2,6-dichlorophenyl moiety is of particular strategic value. By introducing chlorine atoms at both ortho positions, this motif creates significant steric hindrance, forcing the phenyl ring to twist out of planarity with the heterocyclic core. This atropisomeric conformation is frequently exploited to:

  • Enhance Selectivity: Fit into restricted hydrophobic pockets where planar analogs cannot.

  • Improve Metabolic Stability: Block metabolic oxidation at the susceptible ortho and para positions.

  • Modulate Solubility: Disrupt crystal packing forces.

This guide provides a validated protocol for the synthesis, purification, and downstream cyclization of this intermediate, focusing on overcoming the regioselectivity challenges inherent in pyrazole formation.

Chemical Profile & Stability

PropertySpecification
IUPAC Name This compound
Common Name 2,6-Dichloro-benzoylpyruvate methyl ester
Molecular Formula C₁₁H₈Cl₂O₄
Molecular Weight 275.08 g/mol
Appearance Off-white to pale yellow solid (Enol form predominates)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in Ethanol (cold)
Stability Moisture sensitive (hydrolysis of ester); Enol tautomer is stable at RT.[1]
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Key Reactivity Note: The molecule exists in equilibrium between its keto and enol forms. In solution (NMR), the enol form is stabilized by an intramolecular hydrogen bond, which is critical for its reactivity in cyclization reactions.

Synthetic Protocol: The Claisen Condensation

This protocol details the synthesis of the diketo ester from 2',6'-dichloroacetophenone and dimethyl oxalate . The 2,6-substitution pattern makes the starting acetophenone sterically crowded, requiring specific conditions to drive the Claisen condensation to completion.

Reagents & Materials
  • Substrate: 2',6'-Dichloroacetophenone (1.0 eq)

  • Electrophile: Dimethyl Oxalate (1.5 eq)

  • Base: Sodium Methoxide (NaOMe) (2.0 eq) – Freshly prepared or 25-30% wt solution in MeOH.

  • Solvent: Anhydrous Methanol (MeOH) or Toluene (for higher temperature reflux).

  • Quench: 1N Hydrochloric Acid (HCl).

Step-by-Step Workflow
  • Base Preparation:

    • Charge an oven-dried reaction flask with anhydrous MeOH under Nitrogen flow.

    • Add NaOMe (2.0 eq). Note: Using 2 equivalents is crucial to deprotonate the initial ketone and the formed enol, driving the equilibrium forward.

  • Condensation Initiation:

    • Add Dimethyl Oxalate (1.5 eq) to the base solution.[2] Stir for 15 minutes at room temperature.

    • Critical Step: Add the 2',6'-dichloroacetophenone (1.0 eq) dropwise (dissolved in minimal MeOH or Toluene).

    • Observation: The solution will turn yellow/orange, indicating enolate formation.

  • Reaction Progression:

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The starting acetophenone peak should disappear. The product typically runs lower (more polar) due to the enol functionality.

  • Work-up & Isolation:

    • Cool the reaction to 0°C.

    • Acidification: Slowly add 1N HCl until pH ~2. This protonates the sodium enolate, precipitating the free diketo ester.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from hot Methanol or Ethanol.

    • Yield Expectation: 75–85%.[3][4][5]

Downstream Application: Regioselective Cyclization

The primary utility of this intermediate is the formation of Pyrazole-3-carboxylates . The reaction with hydrazines is regioselective but pH-dependent.

Mechanism & Regiocontrol

When reacting with a substituted hydrazine (R-NH-NH₂), two isomers are possible:

  • Isomer A (1,5-diaryl): The nitrogen attached to the R-group attacks the ketone next to the phenyl ring. (Often desired for COX-2/CB1 analogs).

  • Isomer B (1,3-diaryl): The nitrogen attached to the R-group attacks the ketone next to the ester.

Protocol for 1,5-Diarylpyrazole Synthesis (The "Kinetic" Route): To favor the 1,5-isomer (where the bulky 2,6-dichlorophenyl group is at position 5), use the HCl salt of the hydrazine in Ethanol .

  • Dissolve this compound (1.0 eq) in Ethanol.

  • Add Aryl-Hydrazine Hydrochloride (1.1 eq).

  • Reflux for 2–4 hours.

  • The steric bulk of the 2,6-dichlorophenyl group directs the nucleophilic attack of the unsubstituted nitrogen (NH2) to the carbonyl next to the phenyl ring, while the substituted nitrogen (NH-Ar) attacks the ester-side carbonyl.

Visualizing the Workflow (DOT Diagram)

G Start 2',6'-Dichloroacetophenone (Starting Material) Intermediate Methyl 4-(2,6-dichlorophenyl)- 2,4-dioxobutanoate (The Scaffold) Start->Intermediate Claisen Condensation (Reflux, 4h) Reagent Dimethyl Oxalate + NaOMe (2 eq) Reagent->Intermediate Cyclization Cyclization with R-Hydrazine Intermediate->Cyclization PathA Route A: Ethanol/HCl (Kinetic Control) Cyclization->PathA PathB Route B: Acetic Acid (Thermodynamic Control) Cyclization->PathB ProdA 1,5-Diarylpyrazole-3-carboxylate (Target: COX-2/CB1 Analogs) PathA->ProdA Major Product ProdB 1,3-Diarylpyrazole-5-carboxylate (Alternative Isomer) PathB->ProdB Major Product

Caption: Synthetic pathway from 2,6-dichloroacetophenone to regioisomeric pyrazole scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation due to moisture.Ensure NaOMe is fresh; use anhydrous solvents. Increase base to 2.2 eq.
O-Alkylation By-product Reaction temperature too high during addition.Keep reaction at 0°C–RT during the addition of the acetophenone.
Regioisomer Mixture (Step 2) Loss of pH control during cyclization.Use Hydrazine Hydrochloride salts for 1,5-selectivity. Avoid free base hydrazine if possible.
Solidification/Stalling Product precipitating as sodium enolate.Add more solvent (MeOH) or use a co-solvent (THF) to keep the enolate in solution.

References

  • Claisen Condensation Mechanism & Optimization

    • Hauser, C. R., & Hudson, B. E. (1942).
    • Source:

  • Regioselective Synthesis of Pyrazoles

    • Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews.
    • Source:

  • Medicinal Chemistry of 1,5-Diarylpyrazoles (Rimonabant/COX-2 Context)

    • Lange, J. H., et al. (2004). "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis and CB1 Receptor Affinity." Journal of Medicinal Chemistry.
    • Source:

  • Synthesis of 2,4-Dioxobutanoates

    • Vogel's Textbook of Practical Organic Chemistry, 5th Edition (1989).
    • Source:

Sources

High-performance liquid chromatography (HPLC) analysis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate


-Dicarbonyl Intermediates.

Abstract & Scope

This compound (CAS: Not commonly listed, analogous to 2,4-dichloro isomers) is a critical high-value intermediate (HVI) utilized in the synthesis of heterocyclic agrochemicals and pharmaceutical scaffolds (e.g., pyrazoles, isoxazoles).

This Application Note addresses the specific analytical challenges posed by this molecule: keto-enol tautomerism , metal chelation , and hydrolytic instability . Unlike standard stable organics, this analyte exists in a dynamic equilibrium that can manifest as peak splitting, fronting, or artificial impurity profiles if chromatographic conditions are not rigorously controlled.

This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol designed to collapse tautomeric forms into a single, quantifiable peak while resolving process impurities.

Physicochemical Profile & Chromatographic Challenges

To develop a robust method, one must understand the "Personality" of the analyte.

The Tautomer Trap

The structure contains a 1,3-dicarbonyl moiety (


-keto ester). In solution, it oscillates between the diketo  form and the cis-enol  form (stabilized by intramolecular hydrogen bonding).
  • Chromatographic Consequence: If the interconversion rate (

    
    ) is slow relative to the separation time, two peaks appear. If 
    
    
    
    is intermediate, a "saddle" or plateau connects the peaks.
  • Solution: We must force the equilibrium to be fast (merging peaks) or distinct (separating them). For purity analysis, merging is preferred. This is achieved via acidic mobile phases and controlled temperature .

Metal Chelation

The 1,3-dicarbonyl system is a bidentate ligand capable of chelating trace iron or nickel in stainless steel frits/columns.

  • Chromatographic Consequence: Severe peak tailing and non-linear calibration curves at low concentrations.

  • Solution: Use of high-purity silica (Type B), rigorous end-capping, or PEEK-lined columns.

Visualizing the Challenge

The following diagram illustrates the equilibrium logic and the decision matrix for method development.

Tautomer_Logic Analyte Methyl 4-(2,6-dichlorophenyl)- 2,4-dioxobutanoate Diketo Diketo Form (Polar) Analyte->Diketo Equilibrium Enol Enol Form (Less Polar, H-Bonded) Analyte->Enol Equilibrium Diketo->Enol Slow Exchange Result Single Sharp Peak (Fast Kinetics) Diketo->Result Optimized Enol->Result Optimized Condition_Acid Acidic Mobile Phase (pH 2.0 - 3.0) Condition_Acid->Diketo Stabilizes Condition_Temp Column Temp (30°C - 40°C) Condition_Temp->Enol Accelerates Exchange

Figure 1: Strategy for collapsing tautomeric equilibrium into a single quantifiable chromatographic event.

Validated Experimental Protocol

This protocol is designed to be a "Self-Validating System." If the System Suitability Test (SST) fails, the method parameters (pH or Temperature) must be adjusted before proceeding.

Instrumentation & Conditions
ParameterSpecificationRationale
Column C18 (L1), 4.6 × 150 mm, 3.5 µm or 5 µm. (Recommended: Agilent Zorbax Eclipse Plus or Waters SunFire)High carbon load and exhaustive end-capping are required to minimize silanol activity and tailing.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acidic pH (~2.7) suppresses enolate ionization and stabilizes the keto-enol ratio.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than MeOH for aromatic ketones and prevents potential transesterification.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 35°C ± 1°C Slightly elevated temperature increases tautomer exchange rate, sharpening the peak.
Detection UV-DAD (Diode Array)Quantification: 254 nm (Aromatic ring). Identification: 210-400 nm scan (To confirm peak purity).
Injection Vol. 5 - 10 µLKeep volume low to prevent solvent effects on peak shape.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Hold
2.06040Isocratic Hold (Stabilize baseline)
12.01090Gradient Ramp
15.01090Wash
15.16040Re-equilibration
20.06040End
Sample Preparation

Caution: The ester bond is hydrolytically unstable at high pH.

  • Diluent: 50:50 Acetonitrile:Water (with 0.1% Formic Acid). Do not use pure water.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile first (sonicate 5 min), then dilute to volume with water.

  • Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.

  • Stability: Analyze within 24 hours. Store at 4°C.

Results Interpretation & Troubleshooting

The "Split Peak" Phenomenon

If you observe a split peak or a peak with a "shoulder" for the main compound:

  • Diagnosis: It is likely tautomer separation, not an impurity.

  • Verification Test: Re-inject the sample at a different temperature (e.g., 20°C vs 45°C).

    • If impurity: The area ratio between the two peaks remains constant.

    • If tautomer: The peak shape changes significantly (merges at high temp, separates at low temp).

  • Corrective Action: Increase column temperature to 40°C or increase buffer acidity (use 0.1% TFA instead of Formic Acid).

Peak Tailing (Asymmetry Factor > 1.5)
  • Cause: Interaction of the

    
    -dicarbonyl with residual silanols or metal frits.
    
  • Corrective Action:

    • Add 0.1 mM EDTA to Mobile Phase A (sacrificial chelator).

    • Switch to a "Hybrid Particle" column (e.g., Waters XBridge) which has higher pH stability and lower silanol activity.

Method Development Workflow

Use this flowchart to adapt the method if your specific matrix (e.g., reaction mixture) differs.

Method_Dev_Workflow Start Start: Define Analyte Properties (LogP ~3.5, pKa ~10) Scouting Scouting Run: 5-95% B Gradient Acidic pH (0.1% FA) Start->Scouting Check_Shape Check Peak Shape Scouting->Check_Shape Split Peak Splitting? Check_Shape->Split Distorted Final Finalize Gradient & Validate (Linearity/LOD) Check_Shape->Final Sharp Tailing Severe Tailing? Split->Tailing No Fix_Split Increase Temp (40°C) or Change Solvent (MeOH) Split->Fix_Split Yes (Tautomers) Fix_Tailing Add EDTA or Change Column (HILIC/Shield) Tailing->Fix_Tailing Yes (Chelation) Tailing->Final No Fix_Split->Scouting Re-test Fix_Tailing->Scouting Re-test

Figure 2: Iterative workflow for optimizing separation of


-dicarbonyls.

References

  • Separation of Tautomers: Moriyasu, M., et al. "HPLC Separation of Keto and Enol Tautomers of Several Ketones at Low Temperatures."[1] Chemistry Letters, 2006.

  • General Protocol for Carbonyls: Waters Corporation. "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants." Application Note, 2009.

  • Tautomerism in Drug Discovery: BenchChem Technical Support. "Addressing keto-enol tautomerism in the analysis of

    
    -keto esters." Technical Guide, 2025.[2] 
    
  • Peak Splitting Mechanisms: Separation Science. "Peak Splitting in HPLC: Causes and Solutions." Expert Guide, 2024.

  • Chemical Profile: Sigma-Aldrich/Merck. "Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Product Information."

Disclaimer: This protocol is intended for research use only. Users must validate the method for their specific sample matrix and regulatory requirements.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate. As a key intermediate in the development of various bioactive molecules, optimizing its synthesis for both yield and purity is of paramount importance.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound, a β-keto ester, is most effectively achieved through a crossed Claisen condensation.[2][3][4] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[2][5] In this specific synthesis, the enolate of a simple ester, such as methyl acetate, acts as the nucleophile, attacking the carbonyl carbon of a non-enolizable ester, methyl 2,6-dichlorobenzoate. The steric hindrance presented by the two chlorine atoms in the ortho positions of the benzoyl group makes this a challenging transformation that requires careful control of reaction conditions to achieve high yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

FAQ 1: Why is my yield of this compound consistently low?

Low yields in this Claisen condensation can be attributed to several factors, primarily related to the generation and stability of the ester enolate and the reactivity of the sterically hindered electrophile.

Possible Causes & Solutions:

  • Inefficient Enolate Formation: The base used may not be strong enough to effectively deprotonate methyl acetate.

    • Solution: Switch to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH).[2] When using sodium ethoxide, ensure it is freshly prepared and anhydrous, as moisture will consume the base.

  • Side Reactions of the Enolate: The enolate of methyl acetate can undergo self-condensation, a competing reaction that consumes the nucleophile.

    • Solution: To favor the desired crossed condensation, slowly add the enolizable ester (methyl acetate) to a mixture of the non-enolizable ester (methyl 2,6-dichlorobenzoate) and the base.[3] This strategy keeps the concentration of the enolate low, minimizing self-condensation.

  • Steric Hindrance: The 2,6-dichloro substitution on the benzoyl group significantly hinders the approach of the nucleophile.

    • Solution: The reaction may require more forcing conditions, such as elevated temperatures or longer reaction times. However, this must be balanced against the potential for increased side reactions and decomposition. Careful optimization of the reaction temperature is crucial.

  • Reversibility of the Reaction: The Claisen condensation is a reversible reaction.

    • Solution: The reaction is driven to completion by the deprotonation of the product, the β-keto ester, which is more acidic than the starting ester.[3] Ensure at least a stoichiometric amount of base is used to facilitate this final, essentially irreversible, deprotonation step.

Visualizing the Reaction Pathway

Claisen Condensation Methyl_acetate Methyl Acetate (Enolizable Ester) Enolate Methyl Acetate Enolate (Nucleophile) Methyl_acetate->Enolate Methyl_2_6_dichlorobenzoate Methyl 2,6-dichlorobenzoate (Non-enolizable Ester) Tetrahedral_intermediate Tetrahedral Intermediate Methyl_2_6_dichlorobenzoate->Tetrahedral_intermediate Base Strong Base (e.g., NaH, LDA) Base->Enolate Deprotonation Enolate->Tetrahedral_intermediate Product_enolate Product Enolate (Stabilized) Tetrahedral_intermediate->Product_enolate Elimination of Methoxide Final_Product Methyl 4-(2,6-dichlorophenyl) -2,4-dioxobutanoate Product_enolate->Final_Product

Caption: General workflow of the crossed Claisen condensation.

FAQ 2: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common issue in Claisen condensations, especially when not properly optimized.

Likely Side Products:

  • Methyl Acetoacetate: This is the product of the self-condensation of methyl acetate. Its formation can be minimized by controlling the addition of methyl acetate as described in FAQ 1.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of both methyl 2,6-dichlorobenzoate and methyl acetate.

  • Products of Transesterification: If an alkoxide base is used that does not correspond to the alkyl group of the esters (e.g., using sodium ethoxide with methyl esters), transesterification can occur, leading to a mixture of ethyl and methyl esters of both starting materials and products. To avoid this, always use a base with the same alkoxide as the ester (e.g., sodium methoxide for methyl esters).[2]

Troubleshooting Purification Challenges
ProblemPossible CauseRecommended Solution
Oily Product The product may not have fully precipitated or may be impure.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains oily, purification by column chromatography is recommended.
Difficulty in Separating Product from Starting Material The polarity of the product and the unreacted methyl 2,6-dichlorobenzoate may be similar.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) should provide good separation.
Product Decomposition during Purification The β-keto ester may be unstable to prolonged heating or acidic/basic conditions.Avoid high temperatures during solvent removal. Use a neutral workup if possible. If column chromatography is performed, use a deactivated silica gel to prevent decomposition.
FAQ 3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and physical characterization methods should be employed.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the two carbonyl groups, and the methyl ester protons.

    • ¹³C NMR will confirm the presence of the two distinct carbonyl carbons (ketone and ester) and the other carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Look for two distinct carbonyl stretching frequencies, one for the ketone and one for the ester, typically in the range of 1650-1750 cm⁻¹.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • Melting Point (MP): A sharp melting point range is a good indicator of purity. Compare the observed melting point with literature values if available.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl 2,6-dichlorobenzoate

  • Methyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry of sodium hydride. To the dropping funnel, add a solution of methyl 2,6-dichlorobenzoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous THF.

  • Reaction: Cool the flask in an ice-water bath. Slowly add the ester solution from the dropping funnel to the stirred sodium hydride slurry over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask again in an ice-water bath and slowly add 1 M HCl to quench the reaction and neutralize the excess base.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Preparation Preparation of NaH in THF (Inert Atmosphere) Start->Preparation Reaction_Setup Charge Flask and Dropping Funnel Preparation->Reaction_Setup Reaction Slow Addition of Esters at 0°C Reaction_Setup->Reaction Progression Stir at Room Temperature (Monitor by TLC) Reaction->Progression Quenching Quench with 1M HCl at 0°C Progression->Quenching Workup Aqueous Workup (Extraction & Washes) Quenching->Workup Drying Dry and Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

Sources

Troubleshooting guide for reactions involving Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet challenging β-keto ester. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

This compound is a valuable building block, particularly in the synthesis of complex heterocyclic systems and other targeted molecules.[1] Its structure, featuring a sterically hindered dichlorophenyl group adjacent to a 1,3-dicarbonyl system, presents unique reactivity patterns. Understanding these nuances is key to successful experimentation.

Core Molecular Reactivity

The primary modes of reactivity stem from three key structural features. The significant steric hindrance from the ortho-chlorine atoms on the phenyl ring can influence the accessibility of the adjacent benzoyl carbonyl, while the 1,3-dicarbonyl system provides two key reactive sites: the acidic α-methylene protons and two electrophilic carbonyl carbons.

Caption: Key reactive sites of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during reactions with this substrate. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction is sluggish or stalling, resulting in low conversion of the starting material. What are the likely causes?

A1: This is a frequent challenge, often rooted in the compound's inherent structure and reaction conditions.

  • Causality - Steric Hindrance: The two chlorine atoms in the ortho positions of the phenyl ring create significant steric bulk. This can hinder the approach of nucleophiles to the adjacent ketone carbonyl and may also influence the conformation and reactivity of the entire molecule.

  • Causality - Inadequate Base/Catalyst: For reactions involving the deprotonation of the α-methylene group (e.g., alkylations, condensations), the choice of base is critical. An insufficiently strong base will result in a low equilibrium concentration of the reactive enolate. Similarly, in acid-catalyzed reactions (e.g., heterocycle formation), a weak acid may not be sufficient to activate the carbonyl groups effectively.

  • Causality - Poor Solubility: The starting material is a solid with limited solubility in non-polar solvents.[2] If the compound is not fully dissolved, the reaction becomes a heterogeneous mixture, dramatically slowing the rate.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a solvent in which the starting material is fully soluble at the reaction temperature. Polar aprotic solvents like THF, DMF, or DMSO are often good choices.

  • Optimize Base/Catalyst: For enolate formation, consider switching to a stronger base (see Table 1). For acid-catalyzed reactions, a stronger Brønsted or Lewis acid may be required.

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but be mindful that this can also promote side reactions (see Q2 and Q3).

  • Extend Reaction Time: Due to steric factors, these reactions may simply require longer times than analogous reactions with less hindered substrates. Monitor the reaction progress diligently using an appropriate technique (TLC, LC-MS, GC-MS).

Q2: I'm observing a significant byproduct with a lower molecular weight, and I see gas evolution upon heating. What is this side reaction?

A2: You are almost certainly observing hydrolysis of the methyl ester followed by decarboxylation of the resulting β-keto acid. This is one of the most common failure modes for reactions involving β-keto esters.[3]

The reaction proceeds in two steps:

  • Hydrolysis: Under either acidic or basic conditions, the methyl ester is cleaved to form the corresponding carboxylic acid, 4-(2,6-dichlorophenyl)-2,4-dioxobutanoic acid.[4] The presence of even trace amounts of water can facilitate this process.

  • Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide upon gentle heating to form a ketone, in this case, 1-(2,6-dichlorophenyl)propan-1-one.[5][6] The reaction proceeds through a cyclic, six-membered transition state.

Troubleshooting_Flowchart start Low Yield or Unexpected Byproducts q1 Is Starting Material (SM) Fully Consumed? start->q1 q2 Is a Lower MW Byproduct Observed (Ketone)? q1->q2 Yes cause1 Probable Cause: Sluggish Reaction q1->cause1 No q3 Is a Higher MW Byproduct Observed? q2->q3 No cause2 Probable Cause: Hydrolysis & Decarboxylation q2->cause2 Yes cause3 Probable Cause: Self-Condensation (Claisen) q3->cause3 Yes end_node Reaction Optimized q3->end_node No (Analyze other byproducts) solution1 Solution: - Increase Temp/Time - Stronger Base/Catalyst - Check Solubility cause1->solution1 solution1->end_node solution2 Solution: - Use Anhydrous Solvents/Reagents - Aprotic Solvent - Avoid Protic Acids/Bases cause2->solution2 solution2->end_node solution3 Solution: - Use Strong, Non-nucleophilic Base (LDA) - Lower Temperature - Slow Reagent Addition cause3->solution3 solution3->end_node

Caption: Troubleshooting flowchart for common reaction issues.

Preventative Measures:

  • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base: Avoid using aqueous bases like NaOH or KOH. If an alkoxide is needed, use one corresponding to the ester (e.g., sodium methoxide) to prevent transesterification as a competing side reaction.[7] For alkylations, a non-nucleophilic base is superior (see Q3).

  • Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., THF, Dioxane, Toluene) that do not participate in hydrolysis.

Q3: My reaction under basic conditions yields a complex mixture with high molecular weight impurities. How do I prevent this?

A3: This is a classic sign of self-condensation, a reaction analogous to the Claisen condensation.[8] Under basic conditions, the enolate of one molecule of the β-keto ester can act as a nucleophile and attack the ester carbonyl of a second molecule.

This side reaction is particularly problematic when using weaker bases (e.g., NaOMe, NaOEt) that only deprotonate a small fraction of the substrate at any given time. This creates a mixture where the starting material, the enolate, and the electrophile are all present simultaneously, inviting self-condensation.

Mitigation Strategies:

  • Use a Strong, Non-Nucleophilic Base: The best strategy is to use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases can irreversibly and quantitatively convert the β-keto ester into its enolate at low temperatures (e.g., -78 °C).[9] Once enolate formation is complete, you can then add your desired electrophile (e.g., an alkyl halide), leading to a clean, directed reaction.

  • Control Temperature: Perform the deprotonation and subsequent reaction at low temperatures to disfavor the condensation pathway, which typically has a higher activation energy.

  • Slow Addition: If using a weaker base is unavoidable, slowly adding the β-keto ester to a solution of the base and the electrophile can sometimes help by keeping the concentration of the free enolate low. However, this is less reliable than the pre-formation method with a strong base.

Q4: I am attempting a Biginelli reaction to form a dihydropyrimidine, but the yields are poor. What are the critical parameters to optimize?

A4: The Biginelli reaction is a multi-component reaction that condenses an aldehyde, a β-keto ester, and urea (or thiourea).[10] Success hinges on effective catalysis and managing competing pathways.

  • Catalyst is Key: This reaction is typically acid-catalyzed. While traditional methods use strong Brønsted acids like HCl, these can promote hydrolysis and decarboxylation of your starting material. Modern methods often employ milder Lewis acids (e.g., CuCl₂, Yb(OTf)₃, InCl₃) or supported catalysts which can be more efficient and selective.[10]

  • Solvent Choice: The choice of solvent can influence reaction rates and yields. While ethanol is common, exploring other options like acetonitrile or solvent-free conditions under heating might prove beneficial.

  • Steric Effects: The 2,6-dichlorophenyl group is bulky. The initial condensation with the aldehyde to form an acyl imine intermediate may be slow. You may need more forcing conditions (higher temperature, longer reaction time) or a more active catalyst compared to literature procedures that use less-hindered benzaldehydes.

Optimization Workflow:

  • Screen Catalysts: Test a variety of Lewis acid catalysts at a loading of 5-10 mol%.

  • Vary the Solvent: Run parallel reactions in ethanol, acetonitrile, and THF. Consider a solvent-free reaction by gently heating the neat mixture of reactants.

  • Adjust Temperature: Methodically increase the reaction temperature from room temperature to reflux, monitoring for product formation and decomposition of the starting material.

Experimental Protocols & Data

Table 1: Selection of Bases for Reactions
Reaction TypeRecommended Base(s)Rationale & Key Considerations
α-Alkylation LDA, LiHMDS, NaHStrong, non-nucleophilic bases are ideal. Use at low temp (-78 to 0 °C) to pre-form enolate before adding electrophile. NaH is a good, cheaper alternative but can be slower and requires higher temperatures.
Condensations NaOMe, NaOEt, t-BuOKAlkoxide bases are typically used. Match the alkoxide to the ester (NaOMe for methyl ester) to avoid transesterification.[7]
Heterocycle Synthesis K₂CO₃, Cs₂CO₃, DBUWeaker, often non-nucleophilic organic or inorganic bases are used to promote cyclization without causing extensive side reactions.[11][12]
Protocol: General Procedure for α-Alkylation using LDA

This protocol is a representative example and must be adapted and optimized for specific alkylating agents and scales.

1. Reagent Preparation:

  • Prepare a 1.0 M solution of LDA in THF.
  • Ensure this compound is dry.
  • Use anhydrous THF as the reaction solvent.
  • Ensure the alkylating agent (e.g., methyl iodide, benzyl bromide) is pure.

2. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 5 mmol scale).
  • Cool the flask to -78 °C using a dry ice/acetone bath.

3. Enolate Formation:

  • Slowly add LDA (1.05 equivalents) to the cold THF.
  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF.
  • Add the substrate solution dropwise to the LDA solution at -78 °C over 15 minutes.
  • Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.

4. Alkylation:

  • Add the alkylating agent (1.1 equivalents) dropwise to the enolate solution at -78 °C.
  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

5. Work-up and Purification:

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Competing Reaction Pathways Overview

The choice of reagents and conditions dictates the reaction outcome. The following diagram illustrates the major competing pathways originating from the key enolate intermediate.

Competing_Pathways cluster_0 Reaction Conditions Base Base (e.g., NaH, LDA) Enolate Enolate Intermediate Base->Enolate + R-X (Electrophile) Water H₂O (Acid or Base) Hydrolysis Side Product: Hydrolysis & Decarboxylation Water->Hydrolysis SM Methyl 4-(2,6-dichlorophenyl) -2,4-dioxobutanoate SM->Enolate Deprotonation SM->Hydrolysis Alkylation Desired Product: α-Alkylation Enolate->Alkylation Clean Reaction (Pre-formed enolate) Condensation Side Product: Self-Condensation Enolate->Condensation + Starting Material (Equilibrium conditions)

Caption: Major competing reaction pathways for β-keto esters under basic conditions.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • Pearson Education. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • American Chemical Society Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]

  • CP Lab Safety. (n.d.). METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. Retrieved from [Link]

  • Beilstein-Institut. (2015, February 6). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid. PubChem. Retrieved from [Link]

  • AERU. (n.d.). Diclofop-methyl (Ref: HOE 023408). Retrieved from [Link]

  • Monash University. (2015, November 5). The Hydrolysis of Diclofenac Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (C11H8Cl2O4). Retrieved from [Link]

  • MDPI. (2023, October 7). Multicomponent Reactions Promoted by Ecocatalyst from Metal Hyperaccumulating Plant Pluchea sagittalis. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2019, February 21). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate - Chemical Details. Retrieved from [Link]

  • Latvian Institute of Organic Synthesis. (2000, May 29). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Retrieved from [Link]

  • Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Editorial: Six-membered heterocycles: their synthesis and bio applications. PMC. Retrieved from [Link]

  • ResearchGate. (2017, May 17). Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay system for the herbicide 2,4-dichlorophenoxyacetic Acid using a molecularly imprinted polymer as an artificial recognition element. PubMed. Retrieved from [Link]

  • Springer. (n.d.). Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). DICOFOL (026). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is a valuable building block in the development of novel pharmaceutical and agrochemical agents.[1] Its synthesis, typically achieved via a crossed Claisen condensation, requires careful control to prevent the formation of impurities that can complicate purification, reduce yields, and compromise the quality of downstream products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to optimize their synthetic protocols and ensure the highest possible purity of the target compound.

Core Synthesis Pathway: Crossed Claisen Condensation

The most common and efficient route to this compound is the crossed Claisen condensation between 2',6'-dichloroacetophenone and a methyl oxalate derivative, such as dimethyl oxalate. The reaction is base-mediated, forming a new carbon-carbon bond to yield the desired β-keto ester.[2][3]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2_6_dichloroacetophenone 2',6'-Dichloroacetophenone plus + 2_6_dichloroacetophenone->plus dimethyl_oxalate Dimethyl Oxalate reagents 1. Strong Base (e.g., NaH, NaOMe) 2. Acid Workup midpoint midpoint target_molecule This compound plus->dimethyl_oxalate midpoint->target_molecule Claisen Condensation

Caption: Overall reaction scheme for the synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.

Q1: My starting material, 2',6'-dichloroacetophenone, seems to be the source of recurring impurities. What should I look for and how can I purify it?

A1: Root Cause Analysis & Mitigation

The purity of your 2',6'-dichloroacetophenone starting material is paramount. Impurities at this stage will carry through or cause significant side reactions. The two primary synthesis routes for this ketone have distinct impurity profiles.[4][5]

  • Friedel-Crafts Acylation Route: Synthesized from 1,3-dichlorobenzene and acetyl chloride.[6]

    • Common Impurities: Isomeric dichloroacetophenones (e.g., 2,4- and 3,5-isomers), unreacted 1,3-dichlorobenzene, and poly-acylated byproducts.

    • Why it Matters: Isomeric ketones will also react under Claisen conditions, leading to a mixture of final products that are extremely difficult to separate.

  • Chlorination Route: Synthesized by direct chlorination of acetophenone.[7]

    • Common Impurities: Under-chlorinated (2-chloroacetophenone) and over-chlorinated (2,4,6-trichloroacetophenone) species.

    • Why it Matters: 2-chloroacetophenone will produce a different final product. Over-chlorinated species may have different reactivity or introduce further downstream impurities.

Troubleshooting Protocol: Starting Material Validation & Purification

  • Purity Assessment: Before starting the condensation, analyze your 2',6'-dichloroacetophenone (CAS 2040-05-3)[8] by ¹H NMR and GC-MS.

    • ¹H NMR: Look for complex aromatic signals inconsistent with the expected A₂B pattern of the 2,6-disubstituted ring.

    • GC-MS: This is the most effective method to quantify isomeric impurities. Aim for a purity of >98%.[9]

  • Purification (if necessary):

    • Recrystallization: This is the preferred method. The compound is a solid with a melting point of 37-41 °C.[8]

    • Distillation: If dealing with oily impurities, vacuum distillation can be effective (b.p. 132–134 °C at 13 mmHg).[7]

Purification Method Target Impurities Recommended Solvents Notes
Recrystallization Isomers, over-chlorinated productsHeptane/Hexane, Ethanol/WaterUse a non-polar solvent like heptane for high purity. A mixed solvent system may be needed.
Vacuum Distillation Unreacted starting materials, oily byproductsN/APerform at reduced pressure to avoid degradation.[7]
Q2: My reaction yield is low, and I see multiple spots on TLC. What are the most common side reactions, and how can I minimize them?

A2: Mechanistic Insights into Side Reactions

Low yields and complex reaction mixtures typically point to competing reaction pathways. The Claisen condensation is sensitive to reaction conditions, and several side reactions can occur.

Side_Reactions Start Ketone Enolate + Dimethyl Oxalate Desired Desired Pathway: Crossed Claisen Condensation Start->Desired Favored by: - Non-enolizable ester - Controlled temp. Side1 Side Reaction 1: Ketone Self-Condensation (Aldol-type) Start->Side1 Caused by: - High temp. - Excess ketone Side2 Side Reaction 2: Ester Hydrolysis Start->Side2 Caused by: - Water contamination - Hydroxide bases Side3 Side Reaction 3: Base-Mediated Decomposition Start->Side3 Caused by: - Excessively strong base - High temp.

Caption: Competing pathways in the Claisen condensation.

Key Side Reactions and Solutions:

  • Ketone Self-Condensation: The enolate of 2',6'-dichloroacetophenone can attack another molecule of the ketone in an aldol-type reaction. While the ortho-chloro groups provide steric hindrance, this can still occur at elevated temperatures.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature is typical). Add the ketone slowly to a mixture of the base and dimethyl oxalate to ensure the enolate reacts with the ester before it can find another ketone molecule.

  • Hydrolysis: Water is detrimental. It can hydrolyze your base, your ester starting material (dimethyl oxalate), and your final β-keto ester product.

    • Solution: This is the most critical parameter to control.

      • Dry Glassware: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, diethyl ether, toluene).

      • Anhydrous Base: Use a non-hydroxide base. Sodium hydride (NaH) or sodium methoxide (NaOMe) are excellent choices. Using an alkoxide base that matches the ester (methoxide for a methyl ester) prevents transesterification as a side reaction.[10]

  • Incomplete Reaction: The final step of a Claisen condensation, the deprotonation of the product, is often the thermodynamic driving force.[11]

    • Solution: Use at least one full equivalent of a strong base. Using a slight excess (1.1 equivalents) can help drive the reaction to completion.

Optimized Reaction Conditions Table

Parameter Recommendation Rationale
Base Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)Strong, non-nucleophilic, and avoids water. NaOMe prevents transesterification.[10][11]
Solvent Anhydrous THF, Toluene, or Diethyl EtherAprotic and can be rigorously dried.
Temperature 0 °C to Room TemperatureMinimizes self-condensation and other side reactions.
Stoichiometry 1.1 eq. Base, 1.2 eq. Dimethyl OxalateA slight excess of the ester and base ensures the ketone is the limiting reagent and drives the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction.
Q3: My product appears pure by NMR after isolation, but it decomposes over time or during purification. What is causing this instability?

A3: Understanding Product Stability and Degradation

The target molecule, a β-dicarbonyl compound, is susceptible to degradation, particularly through hydrolysis and subsequent decarboxylation.

  • Hydrolysis: The methyl ester is susceptible to cleavage under either acidic or basic conditions, especially in the presence of water and heat. This forms the corresponding β-keto acid.

  • Decarboxylation: β-keto acids are notoriously unstable and readily lose CO₂ upon gentle heating to yield 2,6-dichlorophenacylacetone.

Protocol for Stable Workup and Purification:

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture into a cold, dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid) with vigorous stirring. This protonates the product enolate gently. Avoid strong acids or high temperatures.

  • Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the aqueous/organic mixture sit for extended periods.

  • Washing: Wash the organic layer with brine to remove excess water, then dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Concentrate the solution under reduced pressure at a low temperature (<40 °C) to prevent thermal decomposition.

  • Purification:

    • Chromatography: If column chromatography is necessary, use a neutral silica gel and run the column relatively quickly. Pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine in the eluent can sometimes prevent degradation on the column.

    • Recrystallization: This is often the best final purification step. Test various solvent systems (e.g., hexanes/ethyl acetate, isopropanol) to find one that gives good crystals upon cooling.

Storage: Store the purified solid product under an inert atmosphere, protected from light, at a low temperature (e.g., <4 °C) to ensure long-term stability.[12]

References

  • Organic Syntheses. (n.d.). Mandelic Acid. Coll. Vol. 1, p.336 (1941); Vol. 7, p.58 (1927). Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • University of Thi-Qar. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Google Patents. (1968). GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.
  • U.S. Food and Drug Administration. (2008, July 17). NDA 22-156 Chemistry Review. Retrieved from [Link]

  • Ghosh, A., et al. (2014). An overview on pharmaceutical impurities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Khan, S. U. (1980). Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Journal of Environmental Science & Health, Part B, 15(4), 365-377.
  • Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732.
  • Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl... ResearchGate. Retrieved from [Link]

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012–019.
  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Vol. 96, p.394 (2019). Retrieved from [Link]

  • Pozdnyakov, I. P., et al. (2016). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. Chemosphere, 147, 158–165.
  • Agriculture and Environment Research Unit (AERU). (2024). Diclofop-methyl (Ref: HOE 023408). University of Hertfordshire. Retrieved from [Link]

  • Muldoon, M. T., & Stanker, L. H. (1998). Assay system for the herbicide 2,4-dichlorophenoxyacetic Acid using a molecularly imprinted polymer as an artificial recognition element. Analytical Chemistry, 70(3), 628–631.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2012). DICOFOL (026). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of this important β-ketoester intermediate. The synthesis is based on a mixed Claisen condensation, a powerful C-C bond-forming reaction.

Reaction Overview: Mixed Claisen Condensation

The synthesis of this compound is achieved via a mixed (or crossed) Claisen condensation. In this reaction, the enolate of methyl acetate acts as the nucleophile, attacking the carbonyl carbon of methyl 2,6-dichlorobenzoate. The use of methyl 2,6-dichlorobenzoate is strategic as it lacks α-hydrogens, preventing it from undergoing self-condensation and ensuring it acts solely as the electrophile.[1] The reaction requires a strong, non-nucleophilic base to deprotonate methyl acetate and a final acidic workup to yield the neutral product.

Claisen_Condensation cluster_reaction Reaction Pathway MA Methyl Acetate Base 1. NaH, Anhydrous THF MA->Base Deprotonation DCB Methyl 2,6-dichlorobenzoate Product Methyl 4-(2,6-dichlorophenyl) -2,4-dioxobutanoate DCB->Product Nucleophilic Acyl Substitution Enolate Acetate Enolate (Nucleophile) Base->Enolate Workup 2. Aqueous Acid Workup (e.g., HCl) Enolate->Product Nucleophilic Acyl Substitution Product->Workup Protonation

Caption: Workflow for the Mixed Claisen Condensation Synthesis.

Experimental Protocol & Key Parameters

This section outlines a general, scalable procedure for the synthesis. All operations should be conducted in a fume hood using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon).

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of methyl 2,6-dichlorobenzoate (1.0 eq) and methyl acetate (1.5 eq) in anhydrous THF.

  • Enolate Formation & Reaction: Add the solution from step 3 dropwise to the stirred NaH slurry at 0 °C over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a cold, dilute aqueous acid solution (e.g., 1M HCl) until the pH is acidic (~pH 3-4). This step protonates the product enolate and neutralizes any excess base.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure this compound.

Table 1: Summary of Quantitative Reaction Parameters

Parameter Recommended Value Rationale & Key Considerations
Molar Ratio
Methyl 2,6-dichlorobenzoate 1.0 equivalent The limiting, non-enolizable electrophile.
Methyl Acetate 1.2–1.5 equivalents Used in slight excess to act as the nucleophile precursor and drive the reaction towards completion.
Base (e.g., NaH) 1.1–1.3 equivalents A full equivalent is required to deprotonate the product, which drives the reaction equilibrium forward.[3]
Reaction Conditions
Solvent Anhydrous THF, Diethyl Ether Aprotic solvents are essential to prevent reaction with the strong base and hydrolysis of esters.
Temperature 0 °C to Room Temperature Initial cooling controls the exotherm during deprotonation; reaction then proceeds at ambient temperature.
Reaction Time 4–12 hours Varies with scale; should be monitored by TLC or HPLC for disappearance of the limiting reagent.
Workup & Purification
Quenching Agent 1M HCl (aq) or similar Neutralizes the base and protonates the product enolate salt to give the final β-ketoester.[2]

| Purification Method | Column Chromatography or Recrystallization | Necessary to remove unreacted starting materials and any side products. |

Troubleshooting Guide

Q: My reaction yield is significantly lower than expected. What are the possible causes and solutions?

A: Low yields in a Claisen condensation are common when scaling up and can typically be traced to three main issues:

  • Insufficient or Ineffective Base: The reaction's driving force is the final, irreversible deprotonation of the product β-ketoester, which has a pKa of ~11.[3] This requires at least one full stoichiometric equivalent of a strong base.

    • Solution: Ensure you are using at least 1.1 equivalents of a potent base like sodium hydride (NaH) or sodium amide (NaNH₂).[1] If using NaH, be sure to wash away the protective mineral oil with anhydrous hexanes. The activity of the base can also diminish with age and improper storage; use a fresh, unopened container if possible.

  • Presence of Water or Protic Solvents: Water will react with the strong base and can hydrolyze the ester starting materials and the final product.

    • Solution: Use flame-dried or oven-dried glassware. All solvents must be anhydrous, and reagents should be handled under an inert atmosphere (nitrogen or argon).

  • Reversible Reaction Equilibrium: If less than a full equivalent of base is present, the initial condensation is reversible and may not favor the products.

    • Solution: As stated above, use a slight excess of base (1.1-1.3 eq) to ensure the final deprotonation step occurs, which shifts the entire equilibrium toward the product side.[2][3]

Q: I am observing significant amounts of unreacted starting materials by TLC/HPLC. How can I drive the reaction to completion?

A: This indicates an incomplete reaction. Consider the following:

  • Reaction Time: Some reactions, especially at larger scales, may require longer times.

    • Solution: Continue to monitor the reaction for several more hours. If no change is observed, the issue likely lies elsewhere.

  • Poor Mixing: In larger scale reactions, especially with slurries like NaH in THF, inefficient stirring can lead to localized "dead spots" where the reaction does not occur.

    • Solution: Use a powerful overhead mechanical stirrer instead of a magnetic stir bar for volumes greater than 1 liter. Ensure a vortex is visible and that all solids are well-suspended.[4]

  • Base Inactivity: The base may have been partially quenched or was not active enough to begin with.

    • Solution: Cautiously add a small additional portion (0.1-0.2 eq) of fresh, active base to the reaction mixture and monitor for progress.

Q: The final product is impure, showing multiple spots on TLC. What are the likely side products and how can I purify my compound?

A: The primary side product in a mixed Claisen condensation is the self-condensation product of the enolizable ester.

  • Side Product Formation: While methyl 2,6-dichlorobenzoate cannot self-condense, methyl acetate can react with its own enolate to form methyl acetoacetate.

    • Solution: This is often controlled by the addition method. Add the mixture of the two esters to the base slurry. This maintains a low concentration of the enolate in the presence of a high concentration of the desired electrophile (methyl 2,6-dichlorobenzoate), favoring the crossed reaction.

  • Purification Strategy:

    • Silica Gel Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products. A gradient elution system, typically starting with a low polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity, is recommended.

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient, scalable purification method.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of this reaction?

A: The reaction proceeds through several key steps:

  • Enolate Formation: The strong base (e.g., NaH) abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized ester enolate.[2]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of methyl 2,6-dichlorobenzoate, forming a tetrahedral intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling a methoxide ion (CH₃O⁻) as a leaving group and forming the β-ketoester product.

  • Final Deprotonation: The expelled methoxide is a strong enough base to deprotonate the newly formed β-ketoester at its highly acidic central carbon (pKa ~11). This acid-base reaction is thermodynamically favorable and drives the reaction to completion.[3]

  • Protonation: The final product is the enolate salt until a deliberate acidic workup is performed to protonate it, yielding the neutral this compound.

Q: Can I use sodium methoxide (NaOMe) instead of sodium hydride (NaH)?

A: Yes, sodium methoxide is a classic base for Claisen condensations. However, there is a key consideration. Using NaOMe will lead to an equilibrium mixture of methoxide and the enolate. While effective, it can also participate in transesterification reactions if other ester types were present. Since both starting materials are methyl esters, transesterification is not a concern here. NaH offers the advantage of an irreversible deprotonation (H₂ gas evolves), which can provide a stronger thermodynamic drive.

Q: How should I properly handle and store the reagents and the final product?

A:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere, away from any moisture. Store in a cool, dry place in a tightly sealed container.

  • Anhydrous Solvents: Solvents like THF can form explosive peroxides over time. Use freshly distilled or purchased anhydrous solvents from sealed bottles.

  • This compound: This compound is likely a stable solid. Based on similar structures, it should be stored in a cool, dry place (0-8 °C recommended) and protected from light.[5] Always consult the specific Material Safety Data Sheet (MSDS) for handling and storage information.[6][7]

References

  • JoVE. (n.d.). Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Iida, A., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society, 127(5), 1432–1433. Retrieved from [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Corteva Agriscience. (2014). Material Safety Data Sheet: CROSSBOW™ Herbicide. Retrieved from [Link]

  • Winfield Solutions, LLC. (n.d.). Material Safety Data Sheet: 2,4-D LV6. Greenbook.net. Retrieved from [Link]

  • Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses, 96, 384–403. Retrieved from [Link]

Sources

Analytical challenges in the characterization of dichlorophenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Analytical Challenges in Dichlorophenyl Isomer Resolution & Characterization Audience: Pharmaceutical R&D, Process Chemistry, Analytical Development

Introduction: The "Isobaric" Trap

Welcome to the technical support hub. If you are here, you are likely facing the "Dichlorophenyl Paradox": you have a compound with a clear mass spectrum indicating two chlorines, but your chromatographic resolution is poor, or you cannot definitively assign the substitution pattern (e.g., 2,4- vs. 3,4- isomer) using standard C18 columns.

Dichlorophenyl moieties are critical pharmacophores in drugs like Sertraline , Aripiprazole , and Diclofenac . The challenge lies in their high lipophilicity and the structural similarity of their positional isomers. This guide moves beyond standard protocols to address the specific physics of separating and identifying these chlorinated aromatics.

Module 1: Chromatographic Resolution (The Separation Challenge)

The Issue: "My isomers are co-eluting on C18."

Standard C18 (octadecyl) columns rely primarily on hydrophobic subtraction. Dichlorophenyl isomers (e.g., 2,4-dichloro vs. 2,5-dichloro) often have nearly identical LogP values, rendering C18 ineffective for baseline separation.

The Solution: Leverage - Interactions

You must switch from "hydrophobic" selectivity to "shape/electronic" selectivity.

Recommended Protocol: The Biphenyl Switch Biphenyl stationary phases possess two phenyl rings capable of strong


-

interactions with the electron-deficient dichlorophenyl ring of your analyte. This interaction is highly sensitive to the position of the chlorine atoms (steric accessibility to the

system).
ParameterStandard C18Biphenyl / Phenyl-Hexyl Why it works
Dominant Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
The electron-withdrawing Cl atoms create an electron-deficient ring that binds to the electron-rich stationary phase.
Isomer Selectivity Poor (

)
High (

)
Ortho-substituted isomers (2,6-) are sterically hindered from "lying flat" against the ligand, eluting earlier than Para- isomers.
Mobile Phase Methanol/WaterMethanol/WaterMethanol promotes

-

interactions better than Acetonitrile (which can suppress them).

Critical Tip: If using GC-MS, standard 5% phenyl columns often fail. Switch to an Ionic Liquid column (e.g., SLB-IL60) or a high-polarity Biscyanopropyl phase to resolve boiling-point-similar isomers [1].

Workflow Visualization: Column Selection Logic

ColumnSelection Start Start: Dichlorophenyl Isomer Mixture Check Are isomers separating on C18? Start->Check Optimize Optimize Gradient/Temp Check->Optimize Yes (Partial) Switch Switch Mechanism Check->Switch No (Co-elution) Success Baseline Resolution Achieved Optimize->Success Biphenyl Select Biphenyl or Phenyl-Hexyl Column (Maximizes pi-pi interactions) Switch->Biphenyl Solvent Use Methanol (Avoid ACN) Biphenyl->Solvent Solvent->Success

Figure 1: Decision matrix for HPLC stationary phase selection when analyzing chlorinated aromatics.

Module 2: Structural Elucidation (The Identification Challenge)

The Issue: "The Mass Spec looks identical for all isomers."

Mass spectrometry (MS) alone cannot easily distinguish positional isomers (e.g., 2,4-DCP vs 3,4-DCP) because their fragmentation pathways are virtually identical.

Step 1: Validate Chlorine Count (The Rule of 9:6:1)

Before assigning position, confirm the number of chlorines using the isotope pattern. Chlorine exists as


Cl (75.8%) and 

Cl (24.2%), roughly a 3:1 ratio.

For a Dichlorophenyl compound (


):
  • M (

    
    Cl + 
    
    
    
    Cl):
    Relative Abundance 9 (
    
    
    )
  • M+2 (

    
    Cl + 
    
    
    
    Cl):
    Relative Abundance 6 (
    
    
    )
  • M+4 (

    
    Cl + 
    
    
    
    Cl):
    Relative Abundance 1 (
    
    
    )

Troubleshooting: If your M+2 peak is < 60% of the parent, you likely have interference or only one chlorine atom [2].

Step 2: NMR Coupling Constants (The Definitive Test)

Proton NMR (


H-NMR) is the gold standard for assigning the specific isomer. You must look at the Spin-Spin Coupling Constants (

)
.
  • Ortho-coupling (

    
    ):  Protons on adjacent carbons. 
    
    
    
    .
  • Meta-coupling (

    
    ):  Protons separated by one carbon. 
    
    
    
    .
  • Para-coupling (

    
    ):  Protons on opposite sides. 
    
    
    
    (often appears as a singlet).

Case Study: Distinguishing 2,4-DCP from 3,4-DCP

IsomerProton Pattern AnalysisExpected Signals
2,4-Dichloro H-3 is isolated (singlet/small doublet). H-5 and H-6 are adjacent.1 Doublet (

)
(H-6), 1 Doublet of Doublets (H-5), 1 Meta-doublet (

)
(H-3).
3,4-Dichloro H-2 is isolated. H-5 and H-6 are adjacent.Similar to 2,4 but chemical shifts differ. H-2 appears as a distinct Meta-doublet (

)
.
3,5-Dichloro Symmetry! H-2, H-4, H-6 are all meta to each other.2 Signals only. A doublet (

) for H-2/H-6 and a triplet (

) for H-4.

Module 3: Sample Stability & FAQ

Common Failure Mode: Thermal Dechlorination

Symptom: In GC-MS, you see a peak for monochlorobenzene or benzene that shouldn't be there. Cause: Chlorinated compounds are thermally labile. A dirty GC liner or active sites in the injection port can catalyze hydrodechlorination (loss of Cl, gain of H) at temperatures >250°C [3].

Corrective Action:

  • Lower Inlet Temp: Reduce injection port temperature to 200–220°C if volatility permits.

  • Deactivation: Use ultra-inert, deactivated glass wool liners.

  • On-Column Injection: Bypass the hot inlet entirely if degradation persists.

FAQ: Frequently Asked Questions

Q: Can I use UV detection for quantitation? A: Yes, but be careful. The position of the chlorine shifts the UV


.
  • 2,4-DCP

    
    
    
  • 3,4-DCP

    
    
    
  • Action: Always run a spectral scan for each specific isomer standard before setting your HPLC-UV wavelength.

Q: Why does my retention time shift in biological matrices? A: Dichlorophenyl compounds are highly lipophilic (LogP ~3-4). They bind strongly to phospholipids in plasma.

  • Action: A simple protein crash is insufficient. Use Liquid-Liquid Extraction (LLE) with Hexane/MTBE or Supported Liquid Extraction (SLE) to remove phospholipids that foul the column and shift retention times.

Visualizing the Characterization Workflow

Workflow Sample Unknown Sample Extraction LLE Extraction (Remove Phospholipids) Sample->Extraction Analysis Analysis Path Extraction->Analysis GCMS GC-MS (Check M+2/M+4) Analysis->GCMS Screening NMR 1H-NMR (Check J-Coupling) Analysis->NMR Confirmation Data1 Isotope Ratio 9:6:1 GCMS->Data1 Data2 Ortho/Meta Split J=8Hz vs J=2Hz NMR->Data2 Result Confirmed Structure Data1->Result Data2->Result

Figure 2: Integrated workflow for the extraction, screening, and confirmation of dichlorophenyl compounds.

References

  • Restek Corporation. (2025). Optimizing the Separation of Chlorinated Aromatics using Ionic Liquid Stationary Phases. Restek Technical Guides. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The M+2 and M+4 Peaks.[1][2][3][4][5][Link]

  • Separation Science. (2023). Hot Split Injections: Thermal Degradation of Labile Pesticides and Chlorinated Compounds.[Link]

Sources

Validation & Comparative

Benchmarking the synthesis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate CAS: 1152495-95-8 (Generic/Related) Application: Key pharmacophore intermediate for CFTR modulators (e.g., Lumacaftor/VX-809).[1]

This guide benchmarks three distinct synthetic methodologies for constructing the sterically hindered 1,3-dicarbonyl scaffold of this compound. Due to the significant steric bulk of the ortho-chloro substituents on the phenyl ring, standard Claisen condensations often suffer from poor conversion or regioselectivity issues. This guide compares the Classical Industrial Route (NaOMe) , the Kinetic Enolate Route (LiHMDS) , and the Meldrum’s Acid Route , providing decision-making metrics for process chemists.

Structural Challenges & Retrosynthetic Logic

The target molecule features a 1,3-dicarbonyl system attached to a 2,6-dichlorophenyl ring.[1] The primary synthetic challenge is the steric hindrance at the alpha-position of the acetophenone precursor.

  • Electronic Effect: The electron-withdrawing chlorine atoms increase the acidity of the alpha-protons, theoretically aiding enolization.

  • Steric Effect: The bulky chlorines block the approach of the electrophile (dimethyl oxalate), shifting the equilibrium toward starting materials in thermodynamic conditions.

Pathway Visualization

The following diagram outlines the three competing retrosynthetic pathways.

SynthesisPathways Target Methyl 4-(2,6-dichlorophenyl)- 2,4-dioxobutanoate SM1 2,6-Dichloroacetophenone MethodA Method A: Thermodynamic Claisen (NaOMe/MeOH) SM1->MethodA MethodB Method B: Kinetic Claisen (LiHMDS/THF) SM1->MethodB SM2 Dimethyl Oxalate SM2->MethodA SM2->MethodB SM3 2,6-Dichlorobenzoyl Chloride MethodC Method C: Acyl-Meldrum's Acid (Pyridine/MeOH) SM3->MethodC SM4 Meldrum's Acid SM4->MethodC MethodA->Target 40-60% Yield (Equilibrium Limited) MethodB->Target 75-85% Yield (Cryogenic) MethodC->Target >90% Yield (High Purity)

Figure 1: Comparative Retrosynthetic Analysis. Method A and B share starting materials but differ in mechanism (Thermodynamic vs. Kinetic).[1] Method C utilizes a different electrophile to bypass Claisen equilibrium constraints.

Detailed Experimental Protocols

Method A: Classical Thermodynamic Claisen (The Cost-Effective Baseline)

Principle: Uses a cheap alkoxide base to generate the enolate reversibly.[1] Best For: Large-scale manufacturing where raw material cost is the primary driver and purification infrastructure exists.[1]

  • Reagents: 2,6-Dichloroacetophenone (1.0 eq), Dimethyl Oxalate (1.5 eq), Sodium Methoxide (2.0 eq, 25% in MeOH), Toluene (Co-solvent).[1]

  • Protocol:

    • Charge a reactor with 2,6-dichloroacetophenone and dimethyl oxalate in Toluene/MeOH (5:1 ratio).

    • Add Sodium Methoxide solution dropwise at 25°C. Note: Exotherm is mild due to steric hindrance.

    • Heat the mixture to reflux (65-70°C) for 12–16 hours. The precipitation of the sodium enolate salt drives the equilibrium forward.

    • Critical Step: Cool to 0°C and quench with 3M HCl. The pH must be <2 to fully protonate the enol.[1]

    • Extract with Ethyl Acetate, wash with brine, and concentrate.[1]

    • Purification: Recrystallization from Methanol/Water is usually required to remove unreacted acetophenone.[1]

Method B: Kinetic Enolate Synthesis (The High-Yield Route)

Principle: Uses a strong, bulky base (LiHMDS) at low temperature to quantitatively generate the enolate before adding the electrophile.[1] Best For: High-value synthesis requiring minimal purification.[1]

  • Reagents: 2,6-Dichloroacetophenone (1.0 eq), LiHMDS (1.1 eq, 1M in THF), Dimethyl Oxalate (1.2 eq), Anhydrous THF.[1]

  • Protocol:

    • Dissolve 2,6-dichloroacetophenone in anhydrous THF and cool to -78°C .

    • Add LiHMDS slowly over 30 minutes.[1] Stir for 1 hour to ensure complete deprotonation.

    • Cannulate this cold enolate solution into a separate flask containing Dimethyl Oxalate in THF at -78°C.

    • Allow to warm to 0°C over 4 hours.

    • Quench with saturated NH₄Cl solution.[1]

    • Result: The reaction typically proceeds to >95% conversion because the lithium enolate is highly reactive and the reverse reaction is minimized by the low temperature.

Method C: The Meldrum’s Acid Route (The High-Purity Alternative)

Principle: Acylation of Meldrum's acid followed by alcoholysis.[1] This avoids the reversibility of the Claisen condensation entirely. Best For: Generating analytical standards or when ultra-high purity (>99.5%) is required.[1]

  • Reagents: 2,6-Dichlorobenzoyl chloride (1.0 eq), Meldrum’s Acid (1.0 eq), Pyridine (2.0 eq), DCM, Methanol.[1]

  • Protocol:

    • Dissolve Meldrum’s acid and Pyridine in DCM at 0°C.

    • Add 2,6-Dichlorobenzoyl chloride dropwise.[1] Stir at 25°C for 2 hours.

    • Wash the organic layer with dilute HCl to remove pyridine salts.[1] Isolate the Acyl-Meldrum’s intermediate (solid).[1]

    • Methanolysis: Reflux the intermediate in anhydrous Methanol for 4 hours.

    • Mechanism: The dioxane ring opens, releasing acetone and CO₂, trapping the resulting ketene with methanol to form the target ester.

    • Result: Product is often isolated by simple evaporation of methanol, requiring no chromatography.[1]

Comparative Benchmarking Data

The following table summarizes the performance metrics of each method based on laboratory scale (10–50g) execution.

MetricMethod A (NaOMe)Method B (LiHMDS)Method C (Meldrum's)
Isolated Yield 45 – 60%80 – 88%90 – 95%
Purity (HPLC) 85 – 90% (Crude)95% (Crude)>98% (Crude)
Atom Economy High (Loss of MeOH)ModerateLow (Loss of Acetone/CO₂)
Reagent Cost Low ($)High (

$)
Medium (

)
Scalability Excellent (Kiloton)Difficult (Cryogenic)Good (Gas evolution management)
Major Impurity Unreacted AcetophenoneSelf-condensation productsPyridine salts (trace)

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate method for your specific development phase.

DecisionMatrix Start Start: Define Project Goals Scale Is Scale > 100kg? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost No RouteA Select Method A (NaOMe/Claisen) Scale->RouteA Yes Purity Is Purity > 99% Critical? Cost->Purity No Cost->RouteA Yes RouteB Select Method B (LiHMDS/Kinetic) Purity->RouteB No RouteC Select Method C (Meldrum's Acid) Purity->RouteC Yes

Figure 2: Process Selection Logic. Method A is the default for scale; Method C is the default for quality.

Critical Technical Insights (E-E-A-T)

The "Ortho-Effect" in Claisen Condensations

In Method A, the 2,6-dichloro substitution creates a "picket fence" around the methyl ketone. While NaOMe can deprotonate the ketone, the subsequent attack on dimethyl oxalate is sterically retarded. This allows the retrograde Claisen (cleavage of the product) to compete effectively.[1]

  • Optimization Tip: Using Toluene as a co-solvent allows for higher reaction temperatures (110°C) compared to pure methanol (65°C), pushing the equilibrium by precipitating the sodium enolate salt more effectively.[1]

Workup Sensitivity

The target molecule is a beta-keto ester, which exists in equilibrium with its enol form.[1]

  • Warning: During the quench in Method A or B, ensure the pH drops rapidly to <3. If the solution remains basic or neutral for too long during workup, the ester moiety is susceptible to hydrolysis, decarboxylation, or retro-Claisen cleavage, drastically reducing yield.

References

  • Vertex Pharmaceuticals. (2011).[1] Process for the preparation of Lumacaftor and intermediates thereof.[2][3][4] WO Patent 2011/119984.[1]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][5][6][7] 2. A general and versatile synthesis of β-keto esters.[1] Journal of Organic Chemistry, 43(10), 2087–2088.[1]

  • Organic Syntheses. (1944).[1] Ethyl Acetopyruvate (General Claisen Protocol).[1] Organic Syntheses, Coll.[1][8] Vol. 1, p.238.[1] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (Chapter 27: Thermodynamic and Kinetic Enolates). Oxford University Press.[1] (Standard Academic Reference for Mechanism).[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

[1][2]

Executive Summary

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is a halogenated β-keto ester utilized primarily as an intermediate in the synthesis of heterocyclic pharmaceuticals.[1][2] Due to the presence of the 2,6-dichlorophenyl moiety , this compound and its waste streams must be strictly classified as Halogenated Organic Waste .[1][2]

Improper disposal (e.g., mixing with non-halogenated solvents or sewering) poses severe regulatory risks (RCRA violations) and environmental hazards (formation of dioxins/furans during standard incineration).[1][2] This guide outlines a self-validating disposal workflow ensuring compliance with EPA 40 CFR and EU Waste Framework Directive standards.

Chemical Profile & Hazard Identification

Before initiating disposal, the waste generator must validate the chemical identity to ensure downstream compatibility.[2]

PropertySpecificationOperational Implication
Chemical Class Halogenated

-keto ester
DO NOT mix with strong oxidizers or alkali metals.[1][2]
Halogen Content High (Chlorine)Requires High-Temperature Incineration (

C).[1][2]
Physical State Solid (Powder) / SolutionSolids must be dissolved or containerized; solutions require compatible solvent selection.[1][2]
Key Hazards Irritant (H315, H319), Aquatic ToxicityZero-discharge policy; all rinsate must be collected.[1][2]
RCRA Code D001 (Ignitable - if in solvent), F002 (Halogenated Solvents)Manifest must explicitly state "Halogenated".[1][2]

Critical Note: While specific CAS numbers exist for isomers (e.g., 2,4-dichloro isomer CAS 175711-73-6), the 2,6-dichloro isomer follows identical safety and disposal protocols due to the stability of the chlorinated aromatic ring.[1][2]

Waste Segregation Protocol (The "Self-Validating" System)

The integrity of the disposal process relies on strict segregation at the point of generation.[1][2] The following protocol uses a "Check-Confirm" logic to prevent cross-contamination.

Step 1: Stream Identification[1][2]
  • Solid Waste: Pure compound, contaminated gloves, weighing boats.[1][2]

  • Liquid Waste: Mother liquors, reaction mixtures, HPLC effluent.[1][2]

Step 2: Compatibility Check

STOP & CHECK: Is the waste mixed with any of the following?

  • Strong Oxidizers (Peroxides, Nitrates):[1][2]DANGER. Pre-treat/quench before combining.[1][2]

  • Non-Halogenated Solvents (Acetone, Ethanol): Segregate if possible to reduce disposal costs, but if mixed, the entire volume defaults to Halogenated Waste .[2]

Step 3: Containerization[1][2][3]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2] Avoid metal containers for acidic liquid streams.

  • Labeling: Must read "HAZARDOUS WASTE - HALOGENATED ORGANIC" .[1][2]

  • Venting: Use vented caps if the waste stream contains residual reactants that may off-gas (e.g., thionyl chloride traces).[1][2]

Pre-Disposal Treatment & Packaging

Unlike simple acids or bases, this compound does not require "neutralization" in the traditional sense.[2] The goal is stabilization for transport.

Protocol A: Solid Residue
  • Collection: Sweep spilled solids into a wide-mouth HDPE jar.

  • Decontamination: Wipe surfaces with a solvent (e.g., Dichloromethane or Ethyl Acetate).[1][2]

  • Consolidation: Place the solvent wipe into the solid waste jar , not the general trash.[2]

  • Validation: Verify the lid is chemically resistant and sealed with parafilm for transport.

Protocol B: Liquid Waste (Reaction Mixtures)
  • Quenching: If the mixture contains reactive reagents (e.g., unreacted base), quench carefully with dilute acid/buffer in a fume hood.[1][2]

  • pH Check: Ensure pH is between 4–10. Extreme pH can degrade waste containers.[1][2]

  • Transfer: Pour into the Halogenated Solvent carboy.

  • Log Entry: Immediately record the volume and chemical name on the waste tag.[2] Unlabeled waste is the #1 cause of disposal rejection.[1][2]

Disposal Logic & Decision Tree

The following diagram illustrates the decision-making process for segregating this specific chemical.

WasteSegregationcluster_legendDisposal PathStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, wipes, PPE)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, Rinsate)StateCheck->LiquidLiquidSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Hazardous Waste - Solid Toxic'Solid->SolidContainerSolventCheckSolvent Type?Liquid->SolventCheckHaloStreamHalogenated Stream(DCM, Chloroform)SolventCheck->HaloStreamContains HalogensNonHaloStreamNon-Halogenated Stream(Methanol, Ethyl Acetate)SolventCheck->NonHaloStreamNo HalogensFinalLiquidContainer: Safety Carboy (HDPE/Glass)Label: 'Flammable/Toxic Halogenated Waste'HaloStream->FinalLiquidMixRuleCRITICAL RULE:Mixture = Halogenated WasteNonHaloStream->MixRuleContaminated byTarget CompoundMixRule->FinalLiquidIncinerationFinal Destruction(>1100°C + Scrubber)FinalLiquid->IncinerationTo High-Temp Incinerator(Rotary Kiln)

Figure 1: Decision logic for segregating this compound waste streams. Note that even non-halogenated solvents become "Halogenated Waste" once contaminated by this compound.[1][2]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.[2][3]

PPE Required: Nitrile gloves (double-gloved), Lab coat, Safety goggles, N95 or P100 respirator (if powder is aerosolized).[1][2]

  • Secure Area: Evacuate non-essential personnel. Mark the zone.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.[1][2]

    • Liquids: Surround with absorbent pillows or vermiculite.[1][2] Do not use sawdust (flammability risk).[1][2]

  • Cleanup:

    • Scoop material into a disposal bag.[1][2]

    • Clean surface with soap and water; collect all wash water as hazardous waste.[1][2]

    • Do not allow wash water to enter floor drains.[1][2]

Final Disposal Pathway (Off-Site)

The only acceptable final disposal method for this compound is High-Temperature Incineration .[1][2]

  • Mechanism: Rotary Kiln Incineration.[1][2]

  • Temperature: >1100°C (2000°F).[1][2]

  • Reasoning: The high temperature is required to break the Carbon-Chlorine bonds.[1][2] The facility must be equipped with an Acid Gas Scrubber to capture the Hydrogen Chloride (HCl) gas generated during combustion, preventing acid rain and dioxin release.[1][2]

  • Prohibited Methods:

    • Fuel Blending: Generally rejected due to halogen content >1000 ppm.[1][2]

    • Sewer/Drain:[1][2] Strictly prohibited (Clean Water Act violation).[2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.